4'-Chloro-2'-fluoroacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMDNONQJGUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567213 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175711-83-8 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175711-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4'-Chloro-2'-fluoroacetophenone, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require detailed information for laboratory and developmental applications.
Chemical and Physical Properties
This compound is a halogenated aromatic ketone. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 175711-83-8 | [1] |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | Approximately 233 °C | [3] |
| Melting Point | -30 to -25 °C | [2] |
| Density | Approximately 1.258 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | [2] |
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | s | 3H | -COCH₃ |
| ~7.2-7.3 | m | 1H | Ar-H |
| ~7.4-7.5 | m | 1H | Ar-H |
| ~7.8-7.9 | m | 1H | Ar-H |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~28 | -COCH₃ |
| ~115 (d, J ≈ 20 Hz) | Ar-C |
| ~125 (d, J ≈ 4 Hz) | Ar-C |
| ~130 | Ar-C |
| ~132 | Ar-C |
| ~140 (d, J ≈ 8 Hz) | Ar-C |
| ~160 (d, J ≈ 250 Hz) | Ar-C (C-F) |
| ~195 | C=O |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 172/174 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 157/159 | [M - CH₃]⁺ |
| 129/131 | [M - COCH₃]⁺ |
| 94 | [C₆H₃F]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch |
| ~1680-1700 | Strong | C=O stretch (ketone) |
| ~1550-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-F stretch |
| ~750-850 | Strong | C-Cl stretch |
Synthesis
This compound is commonly synthesized via a Friedel-Crafts acylation reaction.
Figure 1. Synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
1-Chloro-3-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Figure 2. General workup and purification workflow.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The ketone moiety can undergo various reactions such as reduction to an alcohol, and the aromatic ring is susceptible to further electrophilic substitution, directed by the existing substituents.
Its primary application is in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a starting material for the preparation of various active pharmaceutical ingredients (APIs).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Wear protective gloves/eye protection/face protection.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the analysis of aromatic ketones like this compound by GC-MS is as follows:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Splitless injection of a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
A general protocol for the analysis of substituted acetophenones by reverse-phase HPLC is as follows:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A typical starting point could be a 60:40 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
Biological Activity
As a chemical intermediate, this compound is not expected to have specific biological signaling pathway activity. Its significance in drug development lies in its role as a precursor to biologically active molecules. No direct involvement in signaling pathways has been reported in the scientific literature.
References
An In-depth Technical Guide to 4'-Chloro-2'-fluoroacetophenone (CAS: 175711-83-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-2'-fluoroacetophenone, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its notable role as a precursor in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide also presents data from closely related analogs to provide a foundational understanding for researchers.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 175711-83-8, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a halogenated phenyl ring, makes it a versatile reagent for introducing the 1-(4-chloro-2-fluorophenyl)ethan-1-one moiety into more complex molecules. This compound is of particular interest to the pharmaceutical industry, where it functions as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable application is its use in the preparation of the JAK2 inhibitor LY2784544, a compound investigated for the treatment of myeloproliferative neoplasms.[1]
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 175711-83-8 | [2] |
| Molecular Formula | C₈H₆ClFO | [2] |
| Molecular Weight | 172.58 g/mol | [2] |
| Appearance | Clear liquid | [2] |
| Boiling Point | 233 °C | [2] |
| Density | 1.258 g/cm³ | [2] |
| Flash Point | 95 °C | [2] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |
Spectroscopic Data (Analog-Based)
Table 3.1: ¹H and ¹³C NMR Data for Related Acetophenone Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Source(s) |
| 4'-Chloroacetophenone | 2.61 (s, 3H), 7.45 (d, J=8.5 Hz, 2H), 7.91 (d, J=8.5 Hz, 2H) | 26.5, 128.9, 129.7, 135.4, 139.6, 196.8 | [3] |
| 2'-Fluoroacetophenone | 2.62 (s, 3H), 7.12-7.22 (m, 2H), 7.50 (m, 1H), 7.86 (m, 1H) | Not specified | [4] |
| 4'-Fluoroacetophenone | 2.58 (s, 3H), 7.13 (t, J=8.8 Hz, 2H), 7.97-8.00 (q, 2H) | 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 196.4 | [3] |
Table 3.2: Mass Spectrometry Data for Related Acetophenone Derivatives
| Compound | Major m/z Peaks (Electron Ionization) | Source(s) |
| 4'-Chloroacetophenone | 154 (M+), 139, 111, 75 | [5] |
| 4'-Fluoroacetophenone | 138 (M+), 123, 95, 75 | [6] |
| 2-Chloro-4'-fluoroacetophenone | 172 (M+), 123, 95, 75 | [7] |
Table 3.3: Infrared (IR) Spectroscopy Data for Related Compounds
| Compound | Key IR Absorptions (cm⁻¹) | Source(s) |
| 4'-Chloroacetophenone | ~1685 (C=O stretch), Aromatic C-H and C=C stretches | [8] |
| 4'-Fluoroacetophenone | ~1680 (C=O stretch), Aromatic C-H and C=C stretches, C-F stretch | [9] |
Synthesis and Reaction Mechanisms
The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of a substituted benzene with an acylating agent in the presence of a Lewis acid catalyst.
Proposed Synthetic Route: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Experimental Protocol (Adapted from a similar synthesis)
The following is a detailed experimental protocol adapted from the synthesis of a structurally related compound, 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone.[3] This protocol serves as a guide for researchers and should be optimized for the specific synthesis of this compound.
Materials:
-
1-Chloro-3-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled.
-
Catalyst Suspension: The flask is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension via the dropping funnel.
-
Addition of Aromatic Substrate: 1-Chloro-3-fluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction mixture is cooled in an ice bath and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Drug Development
Precursor to JAK2 Inhibitors
This compound is a key starting material in the multi-step synthesis of the Janus kinase 2 (JAK2) inhibitor, LY2784544 (also known as Gandotinib).[1][6] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and immune responses.[10]
Mutations in the JAK2 gene, particularly the V617F mutation, lead to constitutive activation of the kinase, driving the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[10] LY2784544 is a potent and selective inhibitor of JAK2, with a higher potency for the mutated JAK2V617F.[10]
The synthesis of LY2784544 involves the transformation of this compound through a series of reactions to construct the final complex heterocyclic structure.[1]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a crucial signaling mechanism for a wide array of cytokines and growth factors. The general pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. JAK2 inhibitors like LY2784544 act by blocking the kinase activity of JAK2, thereby inhibiting the downstream signaling cascade.
Precursor to Antimalarial Agents
This compound is also utilized as a reagent in the synthesis of aminoazabenzimidazoles, a class of compounds that have shown promise as orally active antimalarial agents.[2]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets for similar compounds, it is likely to be an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of targeted therapeutics, such as the JAK2 inhibitor LY2784544, highlights its importance in medicinal chemistry. While direct and comprehensive experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding based on established chemical principles and data from closely related analogs. Further research and publication of detailed experimental and spectroscopic data would be highly beneficial to the scientific community.
References
- 1. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. d-nb.info [d-nb.info]
- 7. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, gandotinib (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 4'-Chloro-2'-fluoroacetophenone
An In-depth Technical Guide on the Physical Properties of 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document presents key quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a workflow diagram for the physical characterization of a chemical compound.
Core Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₈H₆ClFO.[2][3] It belongs to the ketone family and is characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position, with an acetyl group. This compound is a colorless to light yellow liquid and should be stored in a dry, sealed environment at room temperature.[2][4]
Quantitative Data Summary
The following table summarizes the key :
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO | [1][2][3] |
| Molecular Weight | 172.58 g/mol | [1][2][3] |
| Boiling Point | 233 °C | [1][2] |
| Density | 1.258 g/cm³ | [1][2] |
| Flash Point | 95 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether.[4] | [4] |
| Physical Form | Clear, colorless to light yellow liquid. | [2][4] |
| Storage | Sealed in dry, Room Temperature. | [1][2] |
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of an organic compound like this compound.
Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a narrow range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[5]
-
Thermometer
-
Mortar and pestle (optional, for solid samples)[6]
-
Spatula[6]
Procedure:
-
If the sample is a solid, finely powder a small amount.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube.[7]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band.[5]
-
Heat the apparatus rapidly at first to get an approximate melting point.
-
Allow the apparatus to cool.
-
In a second determination, heat slowly (about 2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]
Apparatus:
-
Heat source (e.g., Bunsen burner or hot plate)[11]
Procedure:
-
Place a small amount of the liquid sample into the fusion tube.[10]
-
Invert a sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.[10]
-
Attach the fusion tube to a thermometer.
-
Heat the apparatus slowly and uniformly.[10]
-
Observe the capillary tube. A stream of bubbles will emerge as the liquid's vapor pressure increases.
-
Note the temperature when a rapid and continuous stream of bubbles emerges. This is the boiling point.[10]
-
It is also recommended to record the barometric pressure for accuracy.[8]
Density Determination
Density is the mass of a substance per unit volume.[12][13]
Apparatus:
Procedure:
-
Measure the mass of a clean, dry volumetric flask (W1).[12]
-
Fill the flask to the calibration mark with the liquid sample.
-
Measure the mass of the flask containing the liquid (W2).
-
The mass of the liquid is (W2 - W1).
-
The volume of the liquid is the volume of the flask.
-
Calculate the density using the formula: Density = Mass / Volume.[13]
Solubility Determination
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[15] The principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[16]
Apparatus:
-
Small test tubes[17]
-
Spatula or dropper[17]
-
Vortex mixer or stirring rod[15]
-
Various solvents (e.g., water, ethanol, ether, 5% NaOH, 5% HCl)[17][18]
Procedure:
-
Place a small, measured amount of the compound (e.g., 25 mg or 0.05 mL) into a test tube.[17]
-
Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[17]
-
Vigorously shake or stir the mixture for a set time (e.g., 60 seconds).[15][17]
-
Observe whether the compound dissolves completely (soluble), partially dissolves, or does not dissolve (insoluble).[15]
-
Repeat the test with a range of solvents of varying polarities and pH to build a solubility profile.[18]
Visualization
The following diagram illustrates a general workflow for the physical characterization of a chemical compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]
- 2. 4''-CHLORO-2''-FLUOROACETOPHENONE CAS#: 175711-83-8 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. chm.uri.edu [chm.uri.edu]
- 14. science.valenciacollege.edu [science.valenciacollege.edu]
- 15. chem.ws [chem.ws]
- 16. google.com [google.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. www1.udel.edu [www1.udel.edu]
4'-Chloro-2'-fluoroacetophenone molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth overview of the fundamental molecular properties of 4'-Chloro-2'-fluoroacetophenone, a compound relevant in organic synthesis and medicinal chemistry.
Molecular and Physical Data Summary
The key quantitative data for this compound are summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C₈H₆ClFO | [1][2][3] |
| Molecular Weight | 172.58 g/mol | [1][2] |
| CAS Number | 175711-83-8 | [1][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis or specific analytical quantification of this compound are not broadly available in public literature. However, it is known to be used as a reagent in the synthesis of other complex molecules. For instance, it is utilized in the preparation of aminoazabenzimidazoles, which have shown potential as orally active antimalarial agents, and in the synthesis of the JAK2 inhibitor, LY2784544.[4] The synthesis of such derivative compounds would follow standard organic chemistry reaction protocols, such as nucleophilic substitution or condensation reactions, depending on the desired product.
Logical Relationship of Molecular Properties
The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental molecular properties.
Caption: Logical flow from compound name to molecular formula and weight.
References
A Comprehensive Technical Guide to 4'-Chloro-2'-fluoroacetophenone: Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chloro-2'-fluoroacetophenone is a halogenated aromatic ketone that serves as a pivotal building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct chemical properties that are leveraged in the development of targeted therapeutics. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, and spectral characteristics of this compound. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, alongside its critical role as a key intermediate in the manufacture of the Janus kinase 2 (JAK2) inhibitor, gandotinib (LY2784544), and its emerging application in the synthesis of novel antimalarial agents.
Nomenclature and Structure
The compound with the chemical formula C₈H₆ClFO is systematically named 1-(4-chloro-2-fluorophenyl)ethanone . It is also commonly referred to as this compound.
Key Identifiers:
-
CAS Number: 175711-83-8[1]
The structure of this compound is characterized by an acetophenone core, where the phenyl ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Appearance | Clear liquid | [2] |
| Boiling Point | 233 °C | [2] |
| Density | 1.258 g/mL | [2][3] |
| Flash Point | 95 °C | [2] |
| Refractive Index | 1.512 | [3] |
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, 4-fluoroacetophenone, shows a singlet for the methyl protons and multiplets for the aromatic protons. For this compound, the methyl protons (CH₃) would appear as a singlet. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms on the phenyl ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling). For instance, in 2'-fluoroacetophenone derivatives, through-space coupling between the fluorine and the acetyl group's carbon has been observed.[4]
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragments characteristic of the substituted phenyl ring.
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 3-chloro-1-fluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Chloro-1-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0-5 °C.
-
Formation of Acylium Ion: Acetyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride. This leads to the formation of the electrophilic acylium ion.
-
Addition of Substrate: 3-Chloro-1-fluorobenzene, dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the JAK2 inhibitor gandotinib (LY2784544) and a class of antimalarial compounds.
Synthesis of Gandotinib (LY2784544), a JAK2 Inhibitor
Gandotinib (LY2784544) is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[6] this compound serves as a crucial starting material for the synthesis of the core structure of gandotinib.
The JAK-STAT Signaling Pathway and Inhibition by Gandotinib:
The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. This binding leads to the activation of associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In certain cancers, mutations in JAK2 lead to its constitutive activation, driving uncontrolled cell growth. Gandotinib inhibits this aberrant signaling by blocking the kinase activity of JAK2, thereby preventing the phosphorylation of STAT proteins and halting the downstream signaling cascade.[7][8]
Caption: Inhibition of the JAK-STAT pathway by Gandotinib.
Synthesis of Antimalarial Aminoazabenzimidazoles
This compound is also utilized as a reagent in the synthesis of aminoazabenzimidazoles, a novel class of orally active antimalarial agents.[2] These compounds have shown high potency against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The synthesis typically involves the reaction of the acetophenone derivative with other reagents to construct the final heterocyclic scaffold.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined structure and reactivity make it a valuable precursor for the synthesis of complex molecules with therapeutic potential. The detailed information on its properties, synthesis, and applications provided in this guide serves as a valuable resource for researchers and professionals engaged in drug discovery and development. The continued exploration of this and similar halogenated building blocks is expected to fuel the innovation of new and effective medicines.
References
- 1. scbt.com [scbt.com]
- 2. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gandotinib - Wikipedia [en.wikipedia.org]
- 6. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, gandotinib (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
In-Depth Technical Guide: The Biological Activity of 4'-Chloro-2'-fluoroacetophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chloro-2'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile precursor in the synthesis of a variety of biologically active molecules. While the direct biological activity of this compound itself is not extensively documented, its derivatives, particularly chalcones, have demonstrated significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this compound, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis and evaluation of these derivatives are provided, along with visualizations of key signaling pathways.
Introduction
Halogen-containing compounds play a crucial role in drug discovery, often enhancing the biological activity and pharmacokinetic properties of molecules. The presence of both chlorine and fluorine atoms in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological effects, leveraging the unique electronic properties conferred by the halogen substituents. This guide will delve into the scientific literature to present a detailed account of the biological potential of these compounds.
Synthesis of this compound Derivatives
The primary method for synthesizing biologically active derivatives from this compound is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone.
Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone by reacting this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (10-40% in water or ethanol)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted benzaldehyde in a minimal amount of 95% ethanol in a flask with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture. The amount and concentration of NaOH may need to be optimized depending on the specific reactants.[1][2]
-
Continue stirring the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.[3]
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.[3]
-
Characterize the synthesized chalcone using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Logical Workflow for Chalcone Synthesis:
References
An In-depth Technical Guide to the Safe Handling of 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4'-Chloro-2'-fluoroacetophenone (CAS No. 175711-83-8), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger[1]
GHS Pictograms:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol [1] |
| Appearance | Clear liquid or white crystalline solid[2] |
| Boiling Point | 233 °C[3] |
| Melting Point | 47 - 50 °C[2] |
| Flash Point | 95 °C[3] |
| Density | 1.258 g/cm³[3] |
| Solubility | No data available |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store in a corrosives area.[5]
The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[6] Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves and inspect them prior to use.[6] A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7] |
First-Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[4] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Wear appropriate PPE.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[2][6]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[6]
Toxicological Information
While comprehensive toxicological data is not available in all public sources, the primary hazards are acute oral toxicity and severe skin and eye irritation.[1] There is no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[2][6]
Note on Experimental Protocols: Detailed methodologies for specific toxicological or reactivity studies involving this compound are not typically available in standard safety data sheets. For such specific experimental protocols, researchers are advised to consult peer-reviewed scientific literature and specialized toxicological databases.
This document is intended as a guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.
References
- 1. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4'-fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
- 3. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. fishersci.com [fishersci.com]
Solubility Profile of 4'-Chloro-2'-fluoroacetophenone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Chloro-2'-fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its solubility in various organic solvents is crucial for process development, formulation, and quality control. This document outlines standard experimental protocols for solubility determination and presents a framework for data interpretation.
Introduction
This compound (CAS No. 175711-83-8) is a substituted aromatic ketone. Its molecular structure, featuring a polar carbonyl group and a substituted phenyl ring, dictates its solubility behavior. Generally, it is soluble in organic solvents and insoluble in water. However, precise quantitative solubility data is essential for many applications.
Quantitative Solubility Data
While specific experimental data for the solubility of this compound is not widely published, the following table provides an illustrative template for presenting such data once determined. The values are hypothetical and should be replaced with experimental findings.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |
| Methanol | 25 | ~ 45 |
| Ethanol | 25 | ~ 55 |
| Acetone | 25 | > 100 (miscible) |
| Dichloromethane | 25 | > 100 (miscible) |
| Ethyl Acetate | 25 | ~ 70 |
| Toluene | 25 | ~ 60 |
| Heptane | 25 | < 5 |
Note: The solubility of organic compounds is temperature-dependent, generally increasing with higher temperatures.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical. The following are detailed methodologies for key experiments.
3.1. Gravimetric Method (Equilibrium Solubility)
This method determines the concentration of a solute in a saturated solution at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound.
-
Express the solubility in g/100 mL or other appropriate units.
-
3.2. UV-Vis Spectroscopic Method
This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar absorptivity.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw and filter a sample of the saturated solution as described previously.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
4.2. Logical Relationship of Solubility Factors
The solubility of a compound is influenced by several interrelated factors.
Caption: Factors influencing the solubility of a compound.
An In-depth Technical Guide to 4'-Chloro-2'-fluoroacetophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-2'-fluoroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical context, focusing on its synthesis through Friedel-Crafts acylation. It presents detailed experimental protocols for its preparation and summarizes key quantitative data in structured tables. Furthermore, this guide explores its significant applications in the synthesis of high-value active pharmaceutical ingredients (APIs), including the antifungal agent epoxiconazole and its relevance in the development of Janus kinase (JAK) inhibitors for targeted cancer therapy. The associated JAK-STAT signaling pathway is also discussed and visualized.
Introduction
This compound is an aromatic ketone characterized by the presence of chlorine and fluorine atoms on the phenyl ring. These halogen substitutions impart unique physicochemical properties that make it a valuable building block in organic synthesis. The presence of fluorine can enhance metabolic stability and binding affinity of derivative molecules, a sought-after feature in drug design. The chloro group provides a reactive site for further molecular elaborations. This guide delves into the scientific and historical aspects of this compound, offering a technical resource for professionals in chemical research and development.
Discovery and History
While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in early literature, its synthesis is rooted in the foundational principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation . This reaction, discovered in 1877 by Charles Friedel and James Crafts, has been a cornerstone of organic synthesis for over a century. The preparation of various haloacetophenones became commonplace as chemists explored the functionalization of aromatic rings.
The traditional and most common method for synthesizing this compound involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Modern variations of this synthesis have focused on improving yield, selectivity, and environmental footprint by using alternative catalysts like ionic liquids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 175711-83-8 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Boiling Point | 233 °C |
| Density | 1.258 g/mL |
| Flash Point | 95 °C |
| Appearance | Clear liquid |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.
Traditional Friedel-Crafts Acylation
A widely referenced method involves the use of aluminum chloride as a catalyst.[1]
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with anhydrous aluminum chloride and a solvent (e.g., dichloroethane).
-
Addition of Reactants: 1-Chloro-3-fluorobenzene is added to the suspension. The mixture is cooled to 0-5°C.
-
Acylation: Acetyl chloride is added dropwise to the stirred mixture, maintaining the low temperature.
-
Reaction: The reaction is allowed to proceed at a low temperature for 1-2 hours after the addition is complete.
-
Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Modern Synthesis using Ionic Liquids
To address the environmental concerns associated with traditional Friedel-Crafts reactions, such as the generation of large amounts of acidic wastewater, methods using recyclable ionic liquids as catalysts have been developed.[1]
Experimental Protocol:
-
Reaction Setup: A reaction flask is charged with 1-chloro-3-fluorobenzene and an aluminum chloride-based ionic liquid.
-
Addition of Acylating Agent: Chloroacetyl chloride is added dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 20-50 minutes.
-
Purification: The product, 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one, is isolated directly from the reaction mixture by reduced pressure distillation. A subsequent de-chlorination step would be required to obtain this compound. A patent describes a similar process starting from fluorobenzene to yield 2-chloro-4'-fluoroacetophenone directly, with reported yields as high as 98.1%.[1]
The synthesis route for the traditional Friedel-Crafts acylation is depicted below.
Applications in Synthesis
This compound is a versatile intermediate used in the synthesis of several important molecules in the agrochemical and pharmaceutical sectors.
Synthesis of Epoxiconazole Intermediate
Epoxiconazole is a broad-spectrum fungicide. An intermediate in its synthesis, 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol, can be prepared from a derivative of this compound. A patent describes a process starting with 2-chloro-4'-fluoroacetophenone and 2-chlorobenzyl chloride.[2]
Experimental Protocol Outline:
-
Grignard Reaction: A Grignard reagent is prepared from 2-chlorobenzyl chloride.
-
Nucleophilic Addition: The Grignard reagent is then reacted with 2-chloro-4'-fluoroacetophenone in a nucleophilic addition reaction to form the desired propanol intermediate.
The general workflow for the synthesis of the epoxiconazole intermediate is shown below.
Role in the Synthesis of JAK2 Inhibitors
The Janus kinase (JAK) family of enzymes are crucial components of signaling pathways that regulate immune responses and cell growth. Dysregulation of these pathways is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Small molecule inhibitors targeting JAKs have emerged as effective therapeutics.
While a direct synthesis of a marketed JAK inhibitor from this compound is not explicitly detailed in readily available literature, the synthesis of the potent JAK2 inhibitor LY2784544 starts from a structurally related chloro-fluoro-substituted aromatic ketone. This highlights the importance of this class of compounds in the discovery and development of targeted therapies.
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. JAK2 inhibitors block the activity of the JAK2 enzyme, thereby interrupting this signaling cascade.
The simplified JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor are illustrated in the following diagram.
Conclusion
This compound, a product of classic organic chemistry reactions, remains a highly relevant and valuable intermediate in modern chemical industries. Its synthesis, primarily through Friedel-Crafts acylation, has evolved to incorporate greener methodologies. Its utility as a precursor for complex molecules, such as the fungicide epoxiconazole and in the development of targeted therapies like JAK2 inhibitors, underscores its importance. This technical guide provides a foundational understanding of its discovery, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field. The continued exploration of derivatives of this compound is likely to yield further innovations in medicine and agriculture.
References
Spectroscopic Analysis of 4'-Chloro-2'-fluoroacetophenone: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of 4'-Chloro-2'-fluoroacetophenone (CAS No. 175711-83-8). While specific experimental data for this compound is not publicly available in surveyed databases, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar aromatic ketones.
Compound Information:
-
Chemical Name: this compound
-
Synonyms: 1-(4-Chloro-2-fluorophenyl)ethanone
-
CAS Number: 175711-83-8
-
Molecular Formula: C₈H₆ClFO
-
Molecular Weight: 172.58 g/mol
Predicted Spectroscopic Data
Although experimental spectra are not available, predictions based on the structure of this compound can be made. The following tables summarize the expected spectroscopic characteristics.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | s (or d) | 3H | -CH₃ (Acetyl group) |
| ~7.2-7.8 | m | 3H | Aromatic protons |
Note: The methyl protons may exhibit a small doublet due to long-range coupling with the ortho fluorine atom.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ ppm) | Assignment |
| ~28-30 | -CH₃ |
| ~115-140 | Aromatic CH and C-Cl |
| ~160 (d) | C-F (Aromatic) |
| ~125 (d) | C-C=O (Aromatic) |
| ~195 (d) | C=O (Ketone) |
Note: Carbons in proximity to the fluorine atom are expected to show splitting (doublets, d) due to C-F coupling.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2950-2850 | Weak | C-H Stretch | Aliphatic (-CH₃) |
| ~1680-1660 | Strong | C=O Stretch | Aryl Ketone |
| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250-1150 | Strong | C-F Stretch | Aryl Fluoride |
| ~1100-1000 | Strong | C-Cl Stretch | Aryl Chloride |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 172/174 | Molecular ion peak [M]⁺ and its isotope [M+2]⁺ due to ³⁵Cl/³⁷Cl |
| 157/159 | Loss of methyl radical (·CH₃) |
| 139 | Loss of acetyl radical (·COCH₃) followed by chlorine |
| 111 | [C₆H₃FCl]⁺ fragment |
| 43 | Acetyl cation [CH₃CO]⁺ (often the base peak) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for an aromatic ketone like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the solid is fully dissolved; if necessary, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[2][3]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.[4]
-
Data Acquisition:
-
For ¹H NMR , a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes.
-
For ¹³C NMR , which is inherently less sensitive, a larger number of scans over a longer period (30 minutes to several hours) is required.[1]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal (e.g., diamond or ZnSe). No extensive sample preparation is required.
-
Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR setup. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Scan: Lower the ATR anvil to press the solid sample firmly against the crystal, ensuring good contact. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[5]
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This process knocks an electron off a molecule, forming a positively charged molecular ion (radical cation, M⁺·).[5][7]
-
Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged fragments and neutral pieces.[5]
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[5][7]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is called the base peak and is assigned a relative abundance of 100%.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
Methodological & Application
Synthesis of 4'-Chloro-2'-fluoroacetophenone from Fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 4'-Chloro-2'-fluoroacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves a multi-step process commencing with fluorobenzene. The primary strategy detailed here is a two-step synthesis involving the preparation of 1-chloro-3-fluorobenzene, followed by a regioselective Friedel-Crafts acylation.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its substituted phenyl ring allows for diverse chemical modifications, making it a versatile precursor in the development of novel therapeutic agents and pesticides. A direct Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride is challenging due to the formation of multiple isomers. The outlined multi-step synthesis via 1-chloro-3-fluorobenzene provides a more controlled and selective route to the desired product.
Overall Synthesis Pathway
The synthesis of this compound from fluorobenzene is proposed as a two-step process. The first step involves the synthesis of 1-chloro-3-fluorobenzene, which is a known process in organic chemistry. The second, and key, step is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride to yield the target molecule.
Caption: Proposed two-step synthesis pathway for this compound from fluorobenzene.
Data Summary
The following table summarizes the key quantitative data for the critical Friedel-Crafts acylation step. Please note that the yield is an estimate based on typical Friedel-Crafts reactions and may vary depending on the specific reaction conditions and purification methods.
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-3-fluorobenzene | Commercially Available |
| Acylating Agent | Acetyl Chloride | Commercially Available |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Commercially Available |
| Product CAS Number | 175711-83-8 | [1][2] |
| Product Molecular Formula | C₈H₆ClFO | [1][2] |
| Product Molecular Weight | 172.58 g/mol | [1][2] |
| Typical Yield | 60-80% (estimated) | General Friedel-Crafts |
| Purity | >98% (after purification) | Typical for pharmaceutical intermediates |
Experimental Protocols
This section provides detailed methodologies for the key experimental step: the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.
Experimental Workflow: Friedel-Crafts Acylation
Caption: General workflow for the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.
Detailed Methodology: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene
Materials:
-
1-Chloro-3-fluorobenzene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or distillation
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) to the stirred suspension via the dropping funnel.
-
Addition of Substrate: To this mixture, add 1-chloro-3-fluorobenzene (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation, to afford the pure this compound.
Regioselectivity Considerations
The Friedel-Crafts acylation of 1-chloro-3-fluorobenzene is expected to yield primarily the 4'-acylated product due to the directing effects of the halogen substituents. Both fluorine and chlorine are ortho-, para-directors. In 1-chloro-3-fluorobenzene, the positions ortho and para to the fluorine atom are 2, 6, and 4. The positions ortho and para to the chlorine atom are 2, 4, and 6. Therefore, positions 2, 4, and 6 are all activated towards electrophilic aromatic substitution. Steric hindrance from the adjacent chlorine atom may disfavor substitution at the 2-position. The formation of the 4-substituted product, this compound, is electronically and sterically favored.
Caption: Logical diagram illustrating the basis for the regioselectivity of the Friedel-Crafts acylation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
-
Acetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching step is exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.
References
Application Note: Synthesis of 4'-Chloro-2'-fluoroacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aromatic ketones, which are crucial intermediates in the production of fine chemicals and pharmaceuticals.[1][2] 4'-Chloro-2'-fluoroacetophenone, in particular, is a valuable building block in medicinal chemistry. The presence of both a chlorine and a fluorine atom on the phenyl ring can significantly modulate the physicochemical and biological properties of a molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability.
This document provides a detailed protocol for the synthesis of this compound through the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. The traditional method employing a Lewis acid catalyst such as aluminum chloride (AlCl₃) is described.[3] While effective, this method involves stoichiometric amounts of the catalyst and requires an aqueous workup.[4]
Reaction Principle
The Friedel-Crafts acylation mechanism involves the formation of an acylium ion electrophile from an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[5][6] This acylium ion then attacks the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. The halogen substituents on the aromatic ring are deactivating, yet they direct the incoming acyl group primarily to the para position relative to the fluorine atom due to steric hindrance and directing effects, yielding this compound. The resulting ketone is less reactive than the starting material, which conveniently prevents polyacylation.[7][8]
Experimental Protocol
Materials:
-
1-chloro-3-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
2M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ and a tube leading to a base trap)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.3 equivalents). To this, add 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the resulting suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Addition of Aromatic Substrate: From the dropping funnel, add 1-chloro-3-fluorobenzene (1 equivalent) dropwise over 30-60 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table presents hypothetical data from an optimization study for the synthesis of this compound, illustrating the effect of different Lewis acid catalysts and reaction times on the product yield.
| Entry | Catalyst (equiv.) | Acylating Agent (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | AlCl₃ (1.3) | Acetyl Chloride (1.1) | DCM | 2 | 0 to RT | 85 | 98 |
| 2 | AlCl₃ (1.3) | Acetyl Chloride (1.1) | DCM | 4 | 0 to RT | 88 | 99 |
| 3 | FeCI₃ (1.3) | Acetyl Chloride (1.1) | DCM | 4 | 0 to RT | 75 | 97 |
| 4 | ZnCI₂ (1.5) | Acetyl Chloride (1.1) | DCM | 6 | 0 to RT | 60 | 95 |
| 5 | AlCl₃ (1.3) | Acetic Anhydride (1.2) | DCM | 4 | 0 to RT | 82 | 98 |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Applications of 4'-Chloro-2'-fluoroacetophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-2'-fluoroacetophenone is a versatile ketone building block in medicinal chemistry, valued for its strategically placed halogen substituents that offer distinct reactivity and metabolic properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification. This document provides detailed application notes on its use in the synthesis of key therapeutic agents, including a Janus kinase (JAK) inhibitor and a precursor for antimalarial compounds, complete with experimental protocols and relevant biological data.
Application Note 1: Synthesis of the JAK2 Inhibitor Gandotinib (LY2784544)
This compound is a key precursor in the synthesis of Gandotinib (LY2784544), a potent and selective inhibitor of Janus kinase 2 (JAK2).[1] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[2] Gandotinib has shown significant therapeutic potential in treating these conditions.[3]
Signaling Pathway: JAK2-STAT3
The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[2][4][5]
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of Gandotinib.
Quantitative Data: Biological Activity of Gandotinib (LY2784544)
The following table summarizes the in vitro inhibitory activity of Gandotinib against various kinases and its effect on cell proliferation.
| Target Enzyme/Cell Line | IC50 (nM) | Reference |
| JAK2 (V617F mutant) | 3 | [6][7] |
| JAK2 (Wild Type) | 2.26 µM | [7] |
| FLT3 | 4 | [6] |
| FLT4 | 25 | [6] |
| FGFR2 | 32 | [6] |
| TYK2 | 44 | [6] |
| TRKB | 95 | [6] |
| Ba/F3 cells (expressing JAK2V617F) | 55 | |
| Ba/F3 cells (IL-3-stimulated, wild-type JAK2) | 1309 |
Application Note 2: Synthesis of Aminoazabenzimidazoles as Antimalarial Agents
This compound serves as a reagent in the synthesis of aminoazabenzimidazoles, a novel class of orally active antimalarial agents.[8] These compounds have demonstrated efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Experimental Workflow: Synthesis of Aminoazabenzimidazoles
A general synthetic route to aminoazabenzimidazoles involves the reaction of an α-haloketone, such as a derivative of this compound, with a suitable amino-substituted azabenzimidazole.
Caption: General workflow for the synthesis of antimalarial aminoazabenzimidazoles.
Quantitative Data: Antimalarial Activity of Aminoazabenzimidazoles
The following table presents the in vitro antimalarial activity of representative aminoazabenzimidazole compounds against P. falciparum. Note that while this compound is a key starting material for this class, the specific IC50 values below are for optimized lead compounds from a broader series.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| 3c | 3D7 | 42 ± 4 | [2] |
| 3g | 3D7 | 43 ± 2 | [2] |
| 3r | 3D7 | 6.4 ± 0.5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-(4-chloro-2-fluorophenyl)ethanone hydrochloride via the Delépine Reaction
This protocol details the synthesis of an α-amino ketone from this compound, which is a crucial intermediate for various bioactive molecules. The Delépine reaction provides a method for the synthesis of primary amines from alkyl halides.[1][2][6]
Caption: Workflow for the synthesis of an α-amino ketone via the Delépine reaction.
Materials:
-
This compound
-
Hexamethylenetetramine
-
Chloroform
-
Methanol
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
Step 1: Formation of the Quaternary Ammonium Salt
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of a chloroform/methanol solvent mixture.
-
Add hexamethylenetetramine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold diethyl ether.
-
Dry the collected solid under vacuum.
Step 2: Acid Hydrolysis
-
Suspend the dried quaternary ammonium salt in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add concentrated hydrochloric acid (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product, 2-amino-1-(4-chloro-2-fluorophenyl)ethanone hydrochloride, by vacuum filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Dry the final product under vacuum.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conclusion
This compound is a valuable and reactive intermediate in medicinal chemistry. Its utility is demonstrated in the synthesis of complex and biologically active molecules such as the JAK2 inhibitor Gandotinib and precursors to novel antimalarial agents. The provided protocols offer a practical guide for researchers to utilize this versatile building block in the development of new therapeutic agents. The strategic incorporation of fluorine and chlorine atoms in this starting material allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final drug candidates.
References
- 1. Delepine reaction [organic-chemistry.org]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for 4'-Chloro-2'-fluoroacetophenone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-2'-fluoroacetophenone is a versatile ketone derivative that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its chemical structure, featuring a reactive chloromethyl ketone and a substituted phenyl ring, allows for its incorporation into diverse molecular scaffolds. This intermediate is particularly valuable in the development of kinase inhibitors and other therapeutic agents. The presence of the chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, making it a strategic component in medicinal chemistry.
This document provides detailed application notes on the utility of this compound as a pharmaceutical intermediate, focusing on its role in the synthesis of the JAK2 inhibitor, LY2784544. It also includes comprehensive experimental protocols for the preparation of this intermediate and its subsequent transformation into a key pyrazole precursor.
Applications in Pharmaceutical Synthesis
This compound is a key starting material in multi-step synthetic routes for various active pharmaceutical ingredients (APIs). Its primary applications lie in:
-
Synthesis of Kinase Inhibitors: The acetophenone moiety can be readily converted into various heterocyclic systems, which are common scaffolds in kinase inhibitors. A notable example is its use in the synthesis of LY2784544, a potent JAK2 inhibitor that has been investigated for the treatment of myeloproliferative neoplasms.
-
Formation of Pyrazole Derivatives: The ketone group can react with hydrazine derivatives to form pyrazoles, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
-
Precursor to Aminoazabenzimidazoles: This intermediate is also utilized in the preparation of aminoazabenzimidazoles, which have been explored as a novel class of orally active antimalarial agents.
The strategic placement of the chloro and fluoro substituents on the phenyl ring is often exploited to enhance the metabolic stability and binding affinity of the target drug molecule.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound, based on published literature.
Table 1: Synthesis of this compound via Friedel-Crafts Acylation
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Ionic Liquid [emim]Cl-0.67ZnCl₂ | Fluorobenzene | 30 min | Room Temp. then 130°C | 74.8 | 92.3 |
| Anhydrous AlCl₃ | Dichloromethane | 2-4 h | 0-5°C then Room Temp. | High | High |
Table 2: Synthesis of 3-(4-chloro-2-fluorophenyl)-1H-pyrazol-5-amine
| Step | Reaction | Reagents | Solvent | Yield (%) |
| 1 | Claisen-Schmidt Condensation | This compound, N,N-dimethylformamide dimethyl acetal | Toluene | >90 |
| 2 | Cyclization | (E)-3-(dimethylamino)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-one, Hydrazine hydrate | Ethanol | ~85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from fluorobenzene and chloroacetyl chloride.
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) to the stirred suspension.
-
Add fluorobenzene (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Synthesis of a Key Pyrazole Intermediate for LY2784544
This protocol outlines a two-step synthesis of 3-(4-chloro-2-fluorophenyl)-1H-pyrazol-5-amine, a key intermediate in the synthesis of the JAK2 inhibitor LY2784544, starting from this compound.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-one
Materials:
-
This compound
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(4-chloro-2-fluorophenyl)-1H-pyrazol-5-amine
Materials:
-
(E)-3-(dimethylamino)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the crude enaminone from Step 1 in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-(4-chloro-2-fluorophenyl)-1H-pyrazol-5-amine.
Mandatory Visualization
Caption: Synthesis of a key pyrazole intermediate for LY2784544.
Application Notes and Protocols: 4'-Chloro-2'-fluoroacetophenone in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chloro-2'-fluoroacetophenone is a halogenated aromatic ketone that holds significant potential as a versatile starting material in the synthesis of novel antiviral agents. Its reactive carbonyl group and the specific substitution pattern on the phenyl ring—featuring both chloro and fluoro groups—provide multiple sites for chemical modification, enabling the construction of complex heterocyclic and carbocyclic scaffolds known to exhibit antiviral activity. This document provides an overview of the application of related acetophenone derivatives in the synthesis of established antiviral drugs and presents detailed hypothetical protocols for the utilization of this compound in the development of new antiviral candidates. The information is intended to guide researchers in exploring the synthetic utility of this compound for discovering next-generation antiviral therapeutics.
Introduction
The ongoing challenge of viral diseases necessitates the continuous development of new and effective antiviral drugs. Key to this endeavor is the availability of versatile chemical building blocks that can be elaborated into diverse molecular architectures. Halogenated acetophenones are a class of compounds that have found utility in pharmaceutical synthesis. For instance, positional isomers like 2-chloro-4'-fluoroacetophenone are recognized as precursors in the synthesis of certain antiviral and antifungal agents[1]. While direct literature detailing the use of this compound in antiviral synthesis is not abundant, its structural features suggest its potential as a valuable precursor.
This application note will first review the synthesis of a prominent antiviral drug, Favipiravir, which involves multistep chemical transformations of a substituted pyrazine ring. Although not directly starting from this compound, the synthetic strategies employed for Favipiravir provide a valuable framework. Subsequently, a detailed hypothetical synthetic protocol will be presented to illustrate how this compound could be employed to synthesize novel antiviral candidates.
Established Antiviral Synthesis: Favipiravir
Favipiravir (T-705) is a broad-spectrum antiviral drug effective against a range of RNA viruses[2]. Its synthesis has been approached through various routes, often starting from pyrazine derivatives[2][3][4]. One common synthesis pathway is outlined below.
Favipiravir Synthesis Workflow
Caption: Synthetic pathway for Favipiravir.
Experimental Protocol for Favipiravir Synthesis (Illustrative)
The following is a generalized protocol based on reported synthetic routes[2][3][4].
Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide
-
To a solution of 3-hydroxypyrazine-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting crude ester, add a concentrated aqueous solution of ammonia and stir at room temperature for 24 hours.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-hydroxypyrazine-2-carboxamide.
Step 2: Nitration
-
Add 3-hydroxypyrazine-2-carboxamide portion-wise to a mixture of concentrated sulfuric acid and potassium nitrate at 0°C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with water and dry to yield 6-nitro-3-hydroxypyrazine-2-carboxamide.
Step 3: Reduction
-
Suspend 6-nitro-3-hydroxypyrazine-2-carboxamide in ethanol.
-
Add Raney Nickel as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 6 hours.
-
Filter the catalyst and concentrate the filtrate to obtain 6-amino-3-hydroxypyrazine-2-carboxamide.
Step 4: Fluorination (Balz-Schiemann Reaction)
-
Dissolve 6-amino-3-hydroxypyrazine-2-carboxamide in aqueous tetrafluoroboric acid.
-
Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.
-
Stir the mixture for 1 hour at 0°C.
-
Filter the resulting diazonium salt and dry it under vacuum.
-
Thermally decompose the diazonium salt to yield Favipiravir.
-
Purify the crude product by recrystallization.
Quantitative Data for Favipiravir Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 3-Hydroxypyrazine-2-carboxamide | 3-Hydroxypyrazine-2-carboxylic acid | SOCl₂, MeOH, NH₄OH | ~85 | >98 |
| 2 | 6-Nitro-3-hydroxypyrazine-2-carboxamide | 3-Hydroxypyrazine-2-carboxamide | KNO₃, H₂SO₄ | ~70 | >97 |
| 3 | 6-Amino-3-hydroxypyrazine-2-carboxamide | 6-Nitro-3-hydroxypyrazine-2-carboxamide | H₂, Raney Ni | ~90 | >99 |
| 4 | Favipiravir | 6-Amino-3-hydroxypyrazine-2-carboxamide | HBF₄, NaNO₂ | ~40 | >99.5 |
| Overall | Favipiravir | 3-Hydroxypyrazine-2-carboxylic acid | ~21 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Proposed Synthesis of a Novel Antiviral Agent from this compound
Herein, we propose a hypothetical synthetic route to a novel pyrimidine-based antiviral candidate starting from this compound. Pyrimidine derivatives are a well-known class of compounds with a broad range of biological activities, including antiviral effects.
Proposed Synthetic Workflow
Caption: Proposed synthesis of a novel antiviral.
Hypothetical Experimental Protocol
Step 1: Claisen Condensation
-
In a round-bottom flask, dissolve this compound in N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone, 1-(4-chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one.
Step 2: Cyclocondensation to form Pyrimidinone Ring
-
Dissolve the crude enaminone in ethanol.
-
Add formamidine acetate and sodium ethoxide to the solution.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to yield 6-(4-chloro-2-fluorophenyl)pyrimidin-4(3H)-one.
Step 3: Chlorination
-
Suspend the pyrimidinone derivative in phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain 4-chloro-6-(4-chloro-2-fluorophenyl)pyrimidine.
Step 4: Nucleophilic Substitution
-
Dissolve the chloropyrimidine in a suitable solvent such as acetonitrile.
-
Add a primary or secondary amine (R-NH₂) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at an elevated temperature (e.g., 80°C) for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, remove the solvent, and purify the residue by column chromatography to yield the final novel pyrimidine derivative.
Projected Quantitative Data for Proposed Synthesis
| Step | Product | Starting Material | Reagents | Projected Yield (%) | Projected Purity (%) |
| 1 | Enaminone | This compound | DMF-DMA | 85-95 | >95 |
| 2 | Pyrimidinone | Enaminone | Formamidine acetate, NaOEt | 60-75 | >98 |
| 3 | Chloropyrimidine | Pyrimidinone | POCl₃ | 70-85 | >97 |
| 4 | Final Product | Chloropyrimidine | R-NH₂, DIPEA | 50-80 | >99 |
| Overall | Novel Pyrimidine | This compound | 18-45 |
Note: These are projected values and would require experimental validation.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel antiviral agents. By leveraging established synthetic methodologies, such as those used for the preparation of Favipiravir, and adapting them to the unique reactivity of this acetophenone derivative, researchers can access a wide array of new chemical entities for antiviral screening. The proposed synthetic pathway to novel pyrimidine derivatives serves as a blueprint for such explorations. The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at the discovery of new antiviral therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 4'-Chloro-2'-fluoroacetophenone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-2'-fluoroacetophenone is a versatile bifunctional building block in organic synthesis, possessing two primary reactive sites: the electrophilic carbon adjacent to the carbonyl group (the α-carbon) and the carbonyl carbon itself. The presence of a chlorine atom at the α-position makes it an excellent substrate for nucleophilic substitution reactions (SN2), while the ketone functionality allows for a variety of condensation reactions. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring enhances the reactivity of both sites. These characteristics make this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, including chalcones, pyrazoles, thiosemicarbazones, and various heterocyclic compounds. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles.
Nucleophilic Substitution at the α-Carbon
The primary reaction pathway for many nucleophiles with this compound is the nucleophilic substitution of the α-chloro atom. This SN2 reaction is typically efficient and allows for the formation of new carbon-heteroatom bonds.
Caption: General workflow for the SN2 reaction of this compound.
Reaction with N-Nucleophiles: Synthesis of α-Amino Ketones
Primary and secondary amines readily react with this compound to yield the corresponding α-amino ketones. These compounds are important intermediates in the synthesis of various nitrogen-containing heterocycles. The reaction is typically carried out in a suitable organic solvent, and a base is often added to neutralize the HCl generated during the reaction.
Experimental Protocol: General Synthesis of α-Amino Ketones
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as acetonitrile or THF (15 mL).
-
Add the desired primary or secondary amine (2.2 mmol). For less nucleophilic amines, the addition of a base like potassium carbonate (1.5 mmol) is recommended.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For slower reactions, gentle heating (40-50 °C) can be applied.[1]
-
Upon completion, if a solid base was used, filter the mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
| Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Piperidine | K₂CO₃ | Acetonitrile | 25 | 12 | >90 (expected) | [1] |
| Morpholine | K₂CO₃ | THF | 40 | 8 | >90 (expected) | [1] |
| Aniline | Na₂CO₃ | DMF | 60 | 10 | 85-95 (expected) | [2] |
Reaction with S-Nucleophiles: Synthesis of α-Thio Ketones
Thiols react with this compound in the presence of a base to form α-thio ketones. The reaction proceeds via the formation of a more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of 2-(Phenylthio)-1-(4-chloro-2-fluorophenyl)ethanone
-
In a round-bottom flask, dissolve thiophenol (1.1 mmol) in a solvent like ethanol or DMF (10 mL).
-
Add a base such as sodium ethoxide or potassium carbonate (1.2 mmol) and stir for 15 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Thiophenol | K₂CO₃ | DMF | 25 | 5 | >90 (expected) | General Protocol |
| Ethanethiol | NaOEt | Ethanol | 25 | 4 | >90 (expected) | General Protocol |
Condensation Reactions at the Carbonyl Group
The ketone functionality of this compound allows for condensation reactions with various nucleophiles, leading to a diverse range of products.
Claisen-Schmidt Condensation: Synthesis of Chalcones
Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. These compounds are precursors to flavonoids and exhibit a wide range of biological activities.
References
Application Notes and Protocols for Nucleophilic Substitution on 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for nucleophilic substitution reactions on 4'-Chloro-2'-fluoroacetophenone, a versatile building block in medicinal chemistry and materials science. The presence of two halogen atoms on the aromatic ring offers opportunities for selective functionalization, primarily through Nucleophilic Aromatic Substitution (SNAr) at the 4-position, which is activated by the para-acetyl group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and often more efficient route for the formation of C-N bonds.
The following sections detail experimental protocols for the substitution of the 4-chloro group with various nucleophiles, including amines, thiols, and alkoxides. Both conventional heating and microwave-assisted methods are described to provide a range of options for different laboratory settings and desired reaction efficiencies.
General Reaction Workflow
The general workflow for nucleophilic substitution on this compound is depicted below. The process involves the selection of the starting material and the appropriate nucleophile, followed by the reaction under optimized conditions (conventional heating or microwave irradiation), and finally, work-up and purification of the desired 4'-substituted-2'-fluoroacetophenone.
Caption: General workflow for nucleophilic substitution.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Amines (SNAr)
This protocol describes the substitution of the 4-chloro group with an amine nucleophile under conventional heating and microwave-assisted conditions.
Reaction Scheme:
Caption: SNAr with an amine nucleophile.
A. Conventional Heating Method
-
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask with reflux condenser
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.2-2.0 eq), and the base (2.0 eq).
-
Add the solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
B. Microwave-Assisted Method
-
Materials:
-
Microwave reactor and appropriate reaction vessels
-
Same reagents and solvents as the conventional method
-
-
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 eq), the amine (1.5 eq), and the base (2.0 eq).
-
Add the solvent (e.g., DMF) to achieve a concentration of 0.2-1.0 M.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to 120-180 °C for 10-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, perform the same work-up and purification as the conventional method.[1]
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is particularly useful for less reactive amines or when milder conditions are required.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
-
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
-
Procedure:
-
To a Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound, the amine, and the solvent.
-
Heat the reaction mixture to 80-110 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Nucleophilic Substitution with Thiols
This protocol outlines the synthesis of 4'-(thio)-2'-fluoroacetophenones.
Reaction Scheme:
References
Application Notes and Protocols: 4'-Chloro-2'-fluoroacetophenone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Chloro-2'-fluoroacetophenone as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. This document outlines synthetic strategies, experimental protocols, and the biological context for the development of potent crop protection agents.
Introduction
This compound is a versatile chemical building block in the development of new agrochemicals. Its substituted phenyl ring is a common feature in many successful fungicides and herbicides. The presence of both chlorine and fluorine atoms can significantly influence the biological activity, metabolic stability, and overall efficacy of the final agrochemical product. This intermediate is particularly valuable in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles, which are known to exhibit potent fungicidal properties.
Synthetic Applications
This compound is a versatile starting material for the synthesis of various agrochemical classes, most notably pyrazole and triazole fungicides. These compounds often function as succinate dehydrogenase inhibitors (SDHIs), a critical mode of action in disrupting fungal respiration.
Synthesis of Pyrazole-carboxamide Fungicides
A common synthetic route to pyrazole-carboxamide fungicides involves the condensation of a substituted acetophenone with a hydrazine derivative to form the core pyrazole ring, followed by functionalization to introduce the carboxamide moiety. This compound can be utilized in the initial step to create a pyrazole intermediate with the desired chloro-fluoro-phenyl substitution pattern.
Synthesis of Triazole Fungicides
Triazole fungicides, another major class of agrochemicals, can also be synthesized from this compound. A typical approach involves the reaction of the acetophenone with a triazole salt, often following a bromination step of the acetyl group, to introduce the triazole ring.
Quantitative Data Summary
| Compound Class | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |
| Pyrazole Carboxamide | Sclerotinia sclerotiorum | 0.73 | Boscalid | 0.51 |
| Pyrazole Carboxamide | Rhizoctonia cerealis | 4.61 | Fluxapyroxad | 16.99 |
| 1,2,3-Triazole Hydrazide | Rhizoctonia solani | 0.18 | - | - |
| 1,2,3-Triazole Hydrazide | Sclerotinia sclerotiorum | 0.35 | - | - |
| 1,2,3-Triazole Hydrazide | Fusarium graminearum | 0.37 | - | - |
| Glycerol-fluorinated Triazole | Colletotrichum gloeosporioides | 59.14 | Tebuconazole | 61.35 |
Experimental Protocols
The following are representative, generalized protocols for the synthesis of agrochemical intermediates and final products using this compound as a starting material. These protocols are based on established methodologies for analogous compounds.
Protocol 1: Synthesis of a Pyrazole Intermediate
This protocol describes the synthesis of a pyrazole intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole intermediate.
Protocol 2: Synthesis of a Triazole Fungicide
This protocol outlines the synthesis of a putative triazole fungicide from a brominated derivative of this compound.
Materials:
-
α-Bromo-4'-chloro-2'-fluoroacetophenone (synthesized from this compound)
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine α-Bromo-4'-chloro-2'-fluoroacetophenone (1 equivalent), 1,2,4-triazole (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure triazole fungicide.[1]
Signaling Pathway and Experimental Workflow
Fungal Respiration and SDHI Action
Many of the fungicides derived from this compound are expected to act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH (also known as Complex II) is a key enzyme complex in the fungal mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. SDHIs block the transfer of electrons from succinate to coenzyme Q, thereby inhibiting ATP production and leading to fungal cell death.[2]
Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.
General Experimental Workflow for Agrochemical Development
The development of new agrochemicals from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the development of new agrochemicals.
References
Application Notes and Protocols: 4'-Chloro-2'-fluoroacetophenone as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4'-Chloro-2'-fluoroacetophenone in the generation of diverse heterocyclic compounds, particularly chalcones and pyrazolines, which are known to possess significant biological activities. Detailed experimental protocols for the synthesis of these compounds are provided, along with a summary of their potential therapeutic applications.
Application Notes
This compound is a valuable bifunctional building block for organic synthesis. The presence of a reactive acetyl group and a di-substituted phenyl ring allows for its elaboration into a variety of more complex molecules. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the reactivity of the acetyl group and the properties of the resulting heterocyclic systems.
Key Applications:
-
Synthesis of Chalcones: this compound readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are not only important intermediates but also exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The substituents on the aromatic aldehyde can be varied to create a library of chalcones with diverse electronic and steric properties.
-
Synthesis of Pyrazolines: The chalcones derived from this compound can be further cyclized with hydrazine hydrate or its derivatives to afford pyrazolines. Pyrazolines are a well-known class of five-membered nitrogen-containing heterocycles that are prominent in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant effects.
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic transformations and a general experimental workflow for the synthesis and evaluation of heterocyclic compounds from this compound.
Caption: Synthesis of Chalcones via Claisen-Schmidt Condensation.
Caption: Synthesis of Pyrazolines from Chalcones.
Caption: General Experimental Workflow.
Quantitative Data
The following tables summarize representative yields for the synthesis of chalcones and pyrazolines, as well as their reported biological activities. It is important to note that the specific yields and activities can vary depending on the substituents on the aromatic aldehyde.
Table 1: Synthesis of Chalcone and Pyrazoline Derivatives
| Entry | Aldehyde Substituent | Chalcone Yield (%) | Pyrazoline Yield (%) |
| 1 | 4-Chloro | 71.5 | 74 |
| 2 | 3-Bromo | 58 | - |
| 3 | 4-Methoxy | - | - |
| 4 | 4-Nitro | - | - |
| 5 | Unsubstituted | 65.29 | - |
Yields are based on analogous reactions reported in the literature and may vary for derivatives of this compound.
Table 2: Biological Activity of Synthesized Heterocycles
| Compound Type | Biological Activity | Representative Result |
| Chalcone | Anticonvulsant | 82.70% protection in MES test (for an analogous compound)[1] |
| Pyrazoline | Antibacterial (MIC) | MIC: 125 µg/mL against S. aureus (for a related derivative)[2] |
| Pyrazoline | Antifungal (MIC) | - |
Biological activity data is for structurally related compounds and serves as an indication of the potential of derivatives of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Mortar and pestle (for solvent-free method)
-
Magnetic stirrer and stir bar
-
Beakers, flasks, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure (Solvent-based):
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.
-
To this stirred solution, add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone) is then collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Procedure (Solvent-free): [3]
-
In a mortar, add this compound (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and solid NaOH pellets (1 equivalent).
-
Grind the mixture with a pestle for 5-10 minutes. The mixture will typically become a paste and may change color.
-
After grinding, add cold water to the mortar and continue to mix.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: General Procedure for the Synthesis of Pyrazolines from Chalcones
This protocol outlines the cyclization of a chalcone derivative with hydrazine hydrate to form a pyrazoline.
Materials:
-
Chalcone derivative (synthesized as per Protocol 1)
-
Hydrazine hydrate (80-100%)
-
Glacial acetic acid
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.5-2 equivalents).
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
The solid pyrazoline product that precipitates is collected by vacuum filtration, washed with water, and dried.
-
The crude pyrazoline can be purified by recrystallization from ethanol.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions with 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of chalcones, a class of compounds with significant biological activity, through Claisen-Schmidt condensation reactions utilizing 4'-Chloro-2'-fluoroacetophenone as a key starting material. The protocols are designed to be clear, concise, and reproducible for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are important precursors for flavonoids and isoflavonoids.[1] They exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents. The Claisen-Schmidt condensation reaction, a base-catalyzed aldol condensation, is a fundamental and widely used method for the preparation of chalcones.[1] This document details the experimental procedures for the reaction of this compound with various substituted aromatic aldehydes to yield a diverse library of chalcones.
Reaction Scheme
The general reaction scheme for the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde is depicted below:
Figure 1: General reaction scheme for the synthesis of chalcones from this compound.
Experimental Protocols
Two primary protocols are provided for the synthesis of chalcones from this compound: a conventional method using a basic solution and a solvent-free approach.
Protocol 1: Conventional Claisen-Schmidt Condensation in Ethanolic NaOH
This protocol describes a standard method for the synthesis of chalcones in an alcoholic solvent with a base catalyst.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in ethanol.
-
Cool the mixture in an ice bath while stirring.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This environmentally friendly protocol avoids the use of organic solvents during the reaction step.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Mortar and pestle
-
Deionized water
-
Ethanol (for recrystallization)
-
Büchner funnel and filter paper
Procedure:
-
Place equimolar amounts of this compound and the substituted benzaldehyde in a mortar.
-
Add a catalytic amount of solid NaOH or KOH (approximately 0.1-0.2 eq.).
-
Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The mixture will typically turn into a paste or solid.
-
After grinding, add cold water to the mortar and triturate the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from ethanol.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative chalcones derived from this compound.
| Entry | Substituted Benzaldehyde | Method | Reaction Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Conventional | 24 | 75-85 |
| 2 | 4-Methoxybenzaldehyde | Conventional | 12 | 80-90 |
| 3 | 3-Nitrobenzaldehyde | Conventional | 24 | 70-80 |
| 4 | Benzaldehyde | Solvent-Free | 0.25 | 85-95 |
| 5 | 4-Methylbenzaldehyde | Solvent-Free | 0.25 | 88-96 |
Note: Yields are based on isolated and purified products. Reaction conditions may require optimization for specific substrates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones via Claisen-Schmidt condensation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Chloro-2'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Chloro-2'-fluoroacetophenone. The information is designed to address common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, which is a versatile building block in pharmaceutical and organic synthesis.[1][2] The primary synthetic route is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an acylating agent like acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5]
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield in a Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is recommended.
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, as the ketone product can form a complex with it, rendering the catalyst inactive.[4][6] It is advisable to use at least one equivalent of the catalyst with respect to the acylating agent. A slight excess (e.g., 1.1 equivalents) may be beneficial.[6]
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Reaction Temperature: Temperature control is crucial. While higher temperatures can accelerate the reaction, they may also promote side reactions and decomposition.[6] The optimal temperature is dependent on the specific substrate. It is often best to start at a lower temperature (e.g., 0°C) to control the initial exothermic reaction and then gradually warm the mixture to room temperature or apply gentle heat (e.g., 60°C) to drive the reaction to completion.[6]
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Improper Work-up: Product loss can occur during the quenching and extraction phases. A common issue is the formation of emulsions during the aqueous work-up.[6] To avoid this, the reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of ice and concentrated hydrochloric acid.[6]
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Moisture Contamination: Lewis acids like AlCl₃ are highly sensitive to moisture. The presence of water in the reactants or solvent will deactivate the catalyst and significantly reduce the yield. Ensure all glassware is thoroughly dried and reactants and solvents are anhydrous.
Q2: I am observing the formation of multiple products or unexpected byproducts. How can I improve selectivity?
The formation of multiple products in Friedel-Crafts acylation is often related to regioselectivity.
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Regioselectivity: In the acylation of 1-chloro-3-fluorobenzene, the acyl group can theoretically add at different positions on the aromatic ring. The directing effects of the existing chloro and fluoro substituents determine the primary product. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The desired this compound results from acylation at the position para to the fluorine and ortho to the chlorine. The formation of other isomers can be influenced by the choice of solvent and catalyst. For instance, non-polar solvents may favor one isomer over another.
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Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue because the acetyl group is deactivating, making the product less reactive than the starting material.[4][7] However, if the reaction conditions are too harsh (e.g., very high temperature or a large excess of a highly reactive acylating agent), it could potentially occur.
Q3: The purification of my crude product is difficult. What are some effective purification strategies?
Purification of the crude product is essential to obtain pure this compound.
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Vacuum Distillation: This is a common and effective method for purifying liquid ketones.[8]
-
Column Chromatography: For smaller scale reactions or to separate close-boiling isomers, column chromatography on silica gel is a suitable technique.[9]
-
Melt Crystallization: For larger scale purification, melt crystallization can be an efficient method to enrich the desired product and remove impurities.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
While specific conditions may need optimization, a general protocol for the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene is as follows:
Q2: What are some alternative "greener" catalysts to aluminum chloride?
Traditional Friedel-Crafts reactions using AlCl₃ generate significant amounts of acidic waste. Research into more environmentally friendly catalysts is ongoing. Some alternatives include:
-
Ionic Liquids: Certain ionic liquids, particularly those of the aluminum chloride type, have been shown to be effective catalysts and can be recycled.[8]
-
Solid Acid Catalysts: Using solid acid catalysts like zeolites or metal oxides (e.g., ZnO) can simplify catalyst removal and reduce waste.[4]
-
Immobilized Catalysts: Catalysts immobilized on a solid support, such as silica gel, can be recovered and reused, making the process more economical and sustainable.[11]
Q3: How do the substituents on the aromatic ring influence the reaction?
The chloro and fluoro groups on the starting material, 1-chloro-3-fluorobenzene, are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. However, they are also ortho-, para-directing. This deactivation means that the reaction may require slightly harsher conditions (e.g., a slight excess of catalyst or gentle heating) compared to the acylation of a more activated ring like toluene.
Data Presentation
The following table summarizes yield data from a patented method for a similar synthesis, highlighting the impact of different ionic liquid catalysts on the reaction yield.
| Catalyst | Reaction Time (minutes) | Yield (%) | Purity (%) |
| [emim]Cl-0.75AlCl₃ | 30 | 97.8 | 99.3 |
| [mmim]Cl-0.67AlCl₃ | 30 | 96.65 | 99.3 |
| [bmim]Cl-0.67AlCl₃ | 90 | 96.87 | 99.2 |
| [emim]Cl-0.5AlCl₃ | 30 | 88.6 | 97.3 |
Data adapted from a method for preparing 2-chloro-4'-fluoroacetophenone.[8]
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an anhydrous solvent like dichloromethane.[9]
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.[9]
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Addition of Acylating Agent: Slowly add acetyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Substrate: To this mixture, add 1-chloro-3-fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[9]
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.[9]
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[9]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. google.com [google.com]
- 8. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 11. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Purification of 4'-Chloro-2'-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-Chloro-2'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are reduced pressure distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Impurities often stem from the synthesis process, typically a Friedel-Crafts acylation. Common impurities include:
-
Isomeric Products: The formation of the ortho-substituted isomer (2'-Chloro-4'-fluoroacetophenone) is a common side product.
-
Diacylated Products: Although less common due to the deactivating effect of the first acyl group, diacylation of the aromatic ring can occur under harsh reaction conditions.
-
Unreacted Starting Materials: Residual 1-chloro-3-fluorobenzene and acylating agent may be present.
-
Solvent and Catalyst Residues: Depending on the workup procedure, residual solvent and catalyst (e.g., aluminum chloride) may contaminate the crude product.
Q3: My purified this compound is a liquid at room temperature, but some sources describe it as a solid. Why is there a discrepancy?
A3: this compound has a melting point near room temperature. Its physical state can depend on the ambient temperature and the purity of the sample. Highly pure material is more likely to be a solid at or slightly below room temperature. The presence of impurities can lead to freezing point depression, causing the substance to appear as a liquid or an oil.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. The solution is cooled too rapidly. | - Select a solvent with a lower boiling point. - Use a solvent system where the compound is less soluble at higher temperatures. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a small seed crystal to induce crystallization. |
| No Crystal Formation | The solution is not saturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then cool again. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly. - Try a different solvent or solvent system. |
| Low Recovery | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystal formation. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation (Co-elution) | The mobile phase is too polar or not polar enough. The column is overloaded with the sample. Pi-stacking interactions between aromatic compounds. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. - Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[1] - Consider adding a solvent like toluene to the mobile phase to disrupt pi-stacking interactions. |
| Tailing of Spots/Peaks | The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). The mobile phase is not polar enough. | - Add a small amount of a modifier to the mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, add a small amount of triethylamine (0.1-1%). - Increase the polarity of the mobile phase. |
| Cracking of the Silica Bed | The column was not packed properly. The solvent level dropped below the top of the silica gel. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a mobile phase containing methanol may be necessary. |
Experimental Protocols
Reduced Pressure Distillation
This method is effective for large-scale purification and for removing non-volatile impurities.
Protocol:
-
Assemble a distillation apparatus suitable for reduced pressure. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound in the distillation flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 10 mmHg.
-
Gradually heat the distillation flask in an oil bath.
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Collect the fraction that distills at 128-132 °C.[2]
| Parameter | Value | Reference |
| Pressure | 10 mmHg | [2] |
| Boiling Point | 128-132 °C | [2] |
| Reported Purity | >99% | [2] |
| Reported Yield | 96-98% | [2] |
Recrystallization (General Protocol)
This protocol provides a starting point for developing a specific recrystallization procedure.
Protocol:
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold. For ketones, solvents like ethanol or mixtures of hexanes and acetone can be effective.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more hot solvent until the compound is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography (General Protocol)
This protocol outlines a general procedure for purification by flash column chromatography.
Protocol:
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point for aromatic ketones is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
common side reactions in the synthesis of 4'-Chloro-2'-fluoroacetophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4'-Chloro-2'-fluoroacetophenone. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: What are the expected major and minor products in this reaction?
The directing effects of the substituents on the 1-chloro-3-fluorobenzene ring guide the position of the incoming acetyl group. The fluorine atom is an ortho-, para- director, while the chlorine atom is also an ortho-, para- director, albeit a deactivating one. Based on these directing effects, the primary product expected is This compound . However, other isomers can form as side products.
The possible isomeric products are:
-
Major Product: this compound
-
Minor Isomers:
-
2'-Chloro-4'-fluoroacetophenone
-
2'-Chloro-6'-fluoroacetophenone
-
Other isomers are generally not formed in significant amounts due to steric hindrance and the directing effects of the substituents.
-
Q3: What are the most common side reactions observed?
Besides the formation of isomeric products, other potential side reactions in the synthesis of this compound include:
-
Polyacylation: Although the acetyl group is deactivating, under harsh reaction conditions (e.g., high temperature, excess acylating agent), a second acetyl group may be introduced to the aromatic ring. However, this is generally less common than in Friedel-Crafts alkylation.[1]
-
Reaction with Solvent: If the solvent is reactive under Friedel-Crafts conditions, it may compete with the 1-chloro-3-fluorobenzene, leading to undesired byproducts.
-
Decomposition: At excessively high temperatures, the starting materials or the product may decompose, leading to a lower yield and a complex mixture of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of the Desired this compound | 1. Inactive Catalyst: Aluminum chloride is highly sensitive to moisture. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Use a fresh, unopened container of aluminum chloride or handle it in a glovebox. |
| 2. Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. | - For the acylation of substituted benzenes, a common temperature range is 0-5°C for the addition of reagents, followed by stirring at room temperature. Some reactions may require gentle heating to proceed to completion. It is advisable to monitor the reaction by TLC or GC-MS to determine the optimal temperature and time. | |
| 3. Impure Reagents: Impurities in the 1-chloro-3-fluorobenzene, acetyl chloride, or solvent can interfere with the reaction. | - Use high-purity, anhydrous reagents and solvents. | |
| Formation of a High Percentage of Isomeric Byproducts | 1. Reaction Temperature: Higher temperatures can sometimes favor the formation of thermodynamically more stable, but undesired, isomers. | - Maintain a lower reaction temperature during the addition of the electrophile. |
| 2. Catalyst Choice: The Lewis acid used can influence the regioselectivity. | - While AlCl₃ is common, other Lewis acids like FeCl₃ or milder catalysts could be explored to potentially improve selectivity. | |
| Presence of Polyacylated Products | 1. Stoichiometry: Using a large excess of the acetylating agent or catalyst. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of acetyl chloride. |
| 2. Prolonged Reaction Time: Leaving the reaction to stir for an extended period after completion. | - Monitor the reaction progress and work it up once the starting material is consumed. | |
| Complex Mixture of Unidentified Byproducts | 1. Contaminated Reagents or Glassware. | - Ensure the purity of all starting materials and the cleanliness of the reaction setup. |
| 2. Reaction Runaway/Decomposition. | - Control the reaction temperature carefully, especially during the exothermic addition of the catalyst and acylating agent. |
Experimental Protocols
A detailed experimental protocol for a related synthesis, 2-chloro-4'-fluoroacetophenone, is provided below and can be adapted for the synthesis of this compound.[2]
Synthesis of 2-chloro-4'-fluoroacetophenone (Adapted for this compound)
-
Reaction Setup: In a 500mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 99g (1.03 mol) of 1-chloro-3-fluorobenzene and 209.6g (0.5 mol) of an ionic liquid (e.g., [emim]Cl-0.67ZnCl₂).
-
Reagent Addition: At room temperature (around 25°C), slowly add 113g (1 mol) of chloroacetyl chloride dropwise from the dropping funnel.
-
Reaction: After the addition is complete, continue stirring the mixture for 30 minutes.
-
Work-up: Raise the temperature to 130°C and perform a reduced-pressure distillation (10 mmHg) to isolate the product.
Note: This protocol uses an ionic liquid as a catalyst and solvent. For a more traditional approach with aluminum chloride, the catalyst would be suspended in an inert solvent (e.g., dichloromethane), and the 1-chloro-3-fluorobenzene and acetyl chloride would be added sequentially at a low temperature (e.g., 0-5°C).
Data Presentation
Table 1: Predicted Isomer Distribution in the Friedel-Crafts Acylation of 1-chloro-3-fluorobenzene
| Product | Position of Acylation | Directing Group Influence | Expected Yield |
| This compound | C4 | ortho to Fluoro, para to Chloro | Major |
| 2'-Chloro-4'-fluoroacetophenone | C2 | ortho to Chloro, para to Fluoro | Minor |
| 2'-Chloro-6'-fluoroacetophenone | C6 | ortho to Chloro, ortho to Fluoro | Minor (steric hindrance) |
Table 2: 1H NMR Chemical Shifts (δ, ppm) for Key Isomers in CDCl₃
| Compound | -CH₃ | Aromatic Protons |
| 4'-Fluoroacetophenone[3][4] | 2.58 (s, 3H) | 7.13 (t, J = 8.8 Hz, 2H), 7.97-8.00 (q, 2H) |
| 2'-Fluoroacetophenone[5] | 2.62 (s, 3H) | 7.12-7.22 (m, 2H), 7.50 (m, 1H), 7.86 (t, 1H) |
| 4'-Chloroacetophenone[3] | 2.61 (s, 3H) | 7.45 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H) |
| 2'-Chloroacetophenone[3] | 2.64 (s, 3H) | 7.28-7.42 (m, 3H), 7.53-7.55 (q, 1H) |
| 2',4'-Dichloroacetophenone[6] | 2.64 (s, 3H) | 7.30-7.33 (q, 1H), 7.44 (d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H) |
Note: The exact chemical shifts for this compound and its isomers may vary slightly. This table provides data for related compounds to aid in the identification of the aromatic substitution pattern.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 4-Fluoroacetophenone(403-42-9) 1H NMR spectrum [chemicalbook.com]
- 5. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 4'-Chloro-2'-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4'-Chloro-2'-fluoroacetophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Friedel-Crafts acylation for this compound can stem from several factors. The primary culprits are often related to the catalyst, reagents, and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inactivity: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any exposure to atmospheric humidity can lead to deactivation, significantly reducing its catalytic activity.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use. Use anhydrous solvents and fresh, high-purity AlCl₃ from a newly opened or properly stored container.[1][2] It is often necessary to use a stoichiometric amount of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[1]
-
-
Improper Reaction Temperature: The Friedel-Crafts acylation is an exothermic reaction.[2] Poor temperature control can lead to the formation of side products and reduce the overall yield.
-
Solution: Maintain a low reaction temperature, especially during the initial addition of reagents, typically between 0-5 °C using an ice bath.[2] After the initial reaction, the temperature may be gradually increased to drive the reaction to completion, but this should be optimized for the specific substrate.
-
-
Suboptimal Molar Ratios: The stoichiometry of the reactants and catalyst is crucial for maximizing yield.
-
Solution: A slight excess of the acylating agent (acetyl chloride) and a molar equivalent or slight excess of the Lewis acid catalyst relative to the acylating agent are often employed. For substituted benzenes like 1-chloro-3-fluorobenzene, precise control of molar ratios is key to preventing side reactions.
-
Q2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity to favor the desired this compound?
The formation of isomers is a common challenge in the acylation of substituted aromatic rings. The directing effects of the existing substituents (chloro and fluoro groups) determine the position of the incoming acetyl group.
Factors Influencing Regioselectivity:
-
Directing Effects: Both chlorine and fluorine are ortho-, para-directing deactivators. In 1-chloro-3-fluorobenzene, the incoming electrophile will be directed to positions ortho and para to both substituents. The primary products are likely to be 2'-Chloro-4'-fluoroacetophenone and this compound. The steric hindrance from the adjacent chloro group can influence the ratio of the isomers.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. Non-polar solvents may favor one isomer over another.
-
Catalyst: The choice of Lewis acid catalyst can also impact the isomer distribution. While AlCl₃ is common, other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored to optimize for the desired isomer.[2]
Troubleshooting Isomer Formation:
-
Careful Reactant Addition: Slow, dropwise addition of the acylating agent at low temperatures can help improve selectivity.
-
Analytical Monitoring: Utilize techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and isomer distribution under different conditions.
-
Purification: If isomer formation is unavoidable, efficient purification by column chromatography or recrystallization is necessary to isolate the desired this compound.
Q3: The work-up of my reaction is problematic, with the formation of emulsions. What is the best way to quench the reaction and isolate the product?
Improper quenching of the Friedel-Crafts reaction is a frequent source of product loss and purification difficulties.
Recommended Work-up Procedure:
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1] This hydrolyzes the aluminum chloride complexes and helps to separate the organic and aqueous layers.
-
Extraction: After quenching, the product should be extracted from the aqueous layer using an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1][3] Perform multiple extractions to ensure complete recovery of the product.
-
Washing: The combined organic extracts should be washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.[1]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 4 | 65 |
| 2 | AlCl₃ (1.5) | Dichloromethane | 0 to RT | 4 | 72 |
| 3 | FeCl₃ (1.1) | Dichloromethane | 0 to RT | 6 | 58 |
| 4 | AlCl₃ (1.1) | 1,2-Dichloroethane | 0 to 40 | 4 | 75 |
| 5 | AlCl₃ (1.1) | Dichloromethane | -10 to RT | 6 | 68 |
Note: This data is illustrative and serves as an example of a systematic approach to optimizing reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation to Synthesize this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
Materials:
-
1-Chloro-3-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes at 0 °C to facilitate the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 1-chloro-3-fluorobenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
troubleshooting failed reactions involving 4'-Chloro-2'-fluoroacetophenone
This guide provides troubleshooting for common issues encountered during chemical reactions involving 4'-Chloro-2'-fluoroacetophenone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
FAQ 1: My α-bromination reaction has a low yield. What went wrong?
Low yields in α-bromination of this compound are typically due to suboptimal reagents, reaction conditions, or competing side reactions.
Common Causes and Solutions:
-
Choice of Brominating Agent: The selection of a brominating agent is critical. While reagents like N-bromosuccinimide (NBS) and cupric bromide can be used, they may result in lower yields.[1][2] Pyridinium hydrobromide perbromide has been shown to be highly effective, leading to yields of around 85%.[1]
-
Reaction Conditions: Temperature and reaction time significantly impact the outcome. For the bromination of similar acetophenones, a temperature of 90°C with a reaction time of 3 hours in acetic acid has been demonstrated to be effective.[1][3]
-
Acid-Catalyzed Enol Formation: The reaction proceeds through an acid-catalyzed enol intermediate.[4] The rate of this reaction is dependent on the ketone and acid concentration, but not the halogen concentration.[4] Ensure your acid catalyst (e.g., acetic acid) is of sufficient purity and concentration.
-
Side Reactions: Over-bromination (dihalogenation) or ring bromination can occur, although the latter is less common under these conditions. Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop it once the starting material is consumed.[1]
Experimental Protocol: α-Bromination of 4'-Chloroacetophenone
This protocol is adapted from a procedure for a structurally similar compound.[1]
-
Combine 4'-chloroacetophenone (5.0 mmol), pyridinium hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask fitted with a condenser.
-
Stir the reaction mixture at 90°C.
-
Monitor the reaction's progress via TLC. The reaction should be complete, with the starting material fully consumed, after approximately 3 hours.[1]
-
Upon completion, cool the mixture and precipitate the product by adding water.
-
Collect the solid product by filtration, wash with water, and dry under a vacuum.
Data Presentation: Comparison of Brominating Agents
The following table summarizes the effectiveness of different brominating agents on 4-chloroacetophenone under identical conditions.[1]
| Brominating Agent | Yield (%) |
| Pyridine hydrobromide perbromide | 85 |
| Cupric bromide | ~60 |
| N-Bromosuccinimide (NBS) | Low (mostly unreacted starting material) |
FAQ 2: I am observing multiple products in my Claisen-Schmidt condensation. How can I improve selectivity?
The Claisen-Schmidt condensation, used to synthesize chalcones from acetophenones and aldehydes, can lead to side products if not properly controlled.[5][6]
Common Causes and Solutions:
-
Base Catalyst: The choice and amount of base (e.g., NaOH, KOH) are crucial.[7] Using too strong a base or too high a concentration can promote side reactions, such as self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde. Start with catalytic amounts of a moderately strong base.
-
Reaction Temperature: Running the reaction at room temperature is often sufficient.[5] Elevated temperatures can increase the rate of side reactions.
-
Purity of Reactants: Ensure both the this compound and the aromatic aldehyde are pure. Impurities can interfere with the reaction and generate additional byproducts.
-
Stoichiometry: Use a 1:1 molar ratio of the acetophenone to the aldehyde. An excess of the aldehyde can lead to different byproducts.
Visualization: Troubleshooting Workflow for Failed Reactions
The following diagram outlines a logical workflow for troubleshooting a failed reaction involving this compound.
Caption: A logical workflow for troubleshooting failed chemical reactions.
FAQ 3: My nucleophilic aromatic substitution (SNAr) is not proceeding. Why?
The carbon-halogen bond on an aryl halide is generally strong and resistant to nucleophilic attack unless the ring is "activated".[8]
Common Causes and Solutions:
-
Lack of Activation: SNAr reactions require strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom in this case).[8][9][10] The fluoro and acetyl groups on this compound provide some activation, but it may not be sufficient for less reactive nucleophiles.
-
Nucleophile Strength: The reaction is highly dependent on the strength of the nucleophile.[8] Very strong nucleophiles (e.g., strong bases) are often required.
-
Leaving Group: While chlorine is a viable leaving group, fluorine is often better in SNAr reactions, which might lead to undesired substitution at the fluorine position under harsh conditions, although this is less common.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[8][10] The stability of this intermediate is key. The electron-withdrawing groups stabilize this complex, accelerating the reaction.[9]
Visualization: SNAr Mechanism Pathway
This diagram illustrates the general mechanism for nucleophilic aromatic substitution.
Caption: The two-step addition-elimination pathway of SNAr reactions.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification of 4'-Chloro-2'-fluoroacetophenone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4'-Chloro-2'-fluoroacetophenone using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
Question: Why am I getting poor separation of my target compound from impurities?
Answer:
Poor separation is a frequent issue and can stem from several factors:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating this compound from impurities.
-
Column Overloading: Applying too much crude sample to the column can lead to broad, overlapping bands.
-
Poorly Packed Column: An unevenly packed column can cause the mobile phase to flow unevenly, resulting in band broadening and poor resolution.[1]
-
Compound Degradation: this compound might be unstable on silica gel, leading to the appearance of new impurity spots during chromatography.
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Use Thin-Layer Chromatography (TLC) to screen various solvent systems. A good starting point for a compound like this compound would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2]
-
Aim for an Rf value of approximately 0.3 for the target compound on the TLC plate.[3]
-
-
Reduce Sample Load:
-
Improve Column Packing:
-
Ensure the column is packed uniformly without any air pockets or cracks. Both dry packing and wet packing (slurry) methods can be effective if done carefully.[1]
-
-
Check for Compound Stability:
Question: My compound is tailing or streaking on the column. What should I do?
Answer:
Tailing, where a chromatographic peak is asymmetrical with a long tail, can be caused by:
-
Strong Interaction with Stationary Phase: The ketone group in this compound can interact strongly with the slightly acidic nature of standard silica gel, causing tailing.[3]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is too strong can lead to band distortion.
Recommended Solutions:
-
Modify the Mobile Phase:
-
Adding a small amount of a more polar solvent to the mobile phase can sometimes reduce tailing.
-
If the compound is sensitive to acid, adding 1-3% triethylamine to your solvent system can help neutralize the acidic silica gel.[2]
-
-
Use an Alternative Stationary Phase:
-
Consider using neutral or basic alumina, or a modified silica gel to minimize undesirable interactions.[1]
-
-
Optimize Sample Loading:
Question: The compound is not eluting from the column, or the recovery is very low. What could be the problem?
Answer:
Several factors could lead to your compound not eluting:
-
Solvent System is Too Non-Polar: The mobile phase may not have sufficient polarity to move the compound down the column.
-
Compound Decomposition: The compound may be degrading on the silica gel.[5]
-
Compound Crystallization: The compound or an impurity may have crystallized on the column, blocking the flow.[5]
Recommended Solutions:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase (gradient elution).
-
Assess Compound Stability: Use 2D TLC to check for decomposition on silica.[5] If unstable, a different stationary phase may be necessary.
-
Address Potential Crystallization: If crystallization is suspected, it may be necessary to use a wider column or pre-purify the crude mixture to remove the problematic component.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point for compounds of moderate polarity like acetophenones is a mixture of ethyl acetate and hexanes.[2] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.[2] Other options include dichloromethane/hexane or ether/hexane mixtures.[2][6]
Q2: How do I prepare my sample for loading onto the column?
A2: The best practice is to dissolve your crude sample in the minimum amount of the initial mobile phase solvent.[4] If your compound is not very soluble in the mobile phase, you can use a slightly more polar solvent, but keep the volume to a minimum.[4] For poorly soluble compounds, dry loading is an excellent alternative. To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your column.[4]
Q3: How can I monitor the separation during column chromatography?
A3: Collect fractions of the eluent in separate test tubes. The separation can be monitored by spotting these fractions on TLC plates and visualizing the spots under UV light or with a suitable stain. Fractions containing the pure compound can then be combined.
Q4: What are some common impurities found with this compound?
A4: Impurities can arise from the synthesis process, such as isomeric by-products from Friedel-Crafts acylation reactions, or unreacted starting materials.[3] Degradation products can also be present if the compound is unstable under certain conditions.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.3.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column.
-
Pack the column with silica gel (slurry packing is often preferred to avoid air bubbles).[1] The slurry is made by mixing the silica gel with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica bed using a pipette.[4]
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with the least polar mixture determined by TLC.
-
If necessary, gradually increase the polarity of the eluent to move more polar compounds off the column (gradient elution).
-
-
Fraction Collection:
-
Collect the eluent in a series of test tubes or flasks.[7]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]
-
Quantitative Data Summary
Table 1: Common Solvent Systems for Column Chromatography
| Non-Polar Solvent | Polar Solvent | Polarity | Typical Use Cases |
| Hexanes/Heptane | Ethyl Acetate | Low to Medium | Standard for many organic compounds.[2] |
| Hexanes/Heptane | Diethyl Ether | Low to Medium | Good for less polar compounds. |
| Dichloromethane | Hexanes/Heptane | Medium | For compounds with better solubility in DCM. |
| Dichloromethane | Methanol | High | Used for more polar compounds.[2] |
Table 2: Hypothetical Purification Data for this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Loaded | 1.5 g |
| Eluent System | Gradient: 5% to 20% Ethyl Acetate in Hexanes |
| Fraction Size | 20 mL |
| Target Compound Fractions | 15-25 (as determined by TLC) |
| Yield of Pure Compound | 1.2 g |
| Purity (by GC/HPLC) | >98% |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. chromtech.com [chromtech.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 4'-Chloro-2'-fluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. These resources address specific issues that may be encountered during the purification of 4'-Chloro-2'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in this compound synthesized via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene are typically positional isomers. The primary isomeric impurity is 2'-Chloro-4'-fluoroacetophenone. Other potential impurities can include residual starting materials, such as 1-chloro-3-fluorobenzene and acetyl chloride, and byproducts from side reactions, like di-acylated products, though these are generally less common.[1] The formation of these impurities is influenced by reaction conditions such as temperature and catalyst choice.[2]
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are:
-
Vacuum Distillation: This is a highly effective method for separating the desired product from less volatile impurities and can yield high purity.
-
Recrystallization: This technique is useful for removing both more and less soluble impurities. It can be performed using a single solvent or a mixed-solvent system.
-
Column Chromatography: This method is particularly useful for separating isomers with different polarities and for achieving very high purity on a smaller scale. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful variation of this technique for difficult separations.[3]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for assessing the purity of this compound and identifying impurities.[3][4][5] An established HPLC method uses a reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like trifluoroacetic acid, with detection at 254 nm.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent, even at low temperatures. Cooling the solution too rapidly. | Select a solvent with a lower boiling point. Use a mixed-solvent system: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[7] Ensure a slow cooling rate to allow for proper crystal lattice formation.[8] |
| Poor Crystal Yield | The compound is too soluble in the cold solvent. Too much solvent was used. The solution was not cooled to a low enough temperature. | Choose a solvent in which the compound has lower solubility at cold temperatures. Reduce the volume of the solvent by evaporation before cooling.[7] Cool the flask in an ice bath to maximize crystal formation.[8] |
| Crystals are colored or appear impure | Colored impurities are present and co-crystallized with the product. Insoluble impurities were not removed prior to crystallization. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.[9] Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool and crystallize.[9] |
Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Unstable Boiling | Uneven heating of the distillation flask. Lack of boiling chips or inadequate stirring. | Use a heating mantle with a stirrer to ensure even heating. Add fresh boiling chips or a magnetic stir bar before starting the distillation. |
| Product Solidifies in the Condenser | The condenser water is too cold, causing the product to solidify. | Increase the temperature of the cooling water or stop the flow of water intermittently to allow the product to melt and flow into the receiving flask. |
| Poor Separation of Isomers | The distillation column has insufficient theoretical plates. The pressure is too high, or the temperature is not optimized. | Use a fractionating column to increase the separation efficiency. Optimize the vacuum and distillation temperature. For a similar compound, a pressure of 10 mmHg and a temperature of 130°C has been reported to be effective.[10][11] |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | The mobile phase polarity is not optimal. The stationary phase is not suitable for separating positional isomers. | Systematically vary the solvent ratio in the mobile phase to find the optimal polarity for separation. Consider using a different stationary phase. Cyano-bonded phases can be effective for separating positional isomers.[8] |
| Tailing of Peaks | The sample is overloading the column. Secondary interactions between the compound and the stationary phase. | Reduce the amount of sample loaded onto the column. Add a small amount of a modifier, such as trifluoroacetic acid (TFA), to the mobile phase to suppress unwanted interactions.[12] |
| Low Recovery of Product | The compound is strongly adsorbed to the stationary phase. The compound is partially soluble in the mobile phase. | Gradually increase the polarity of the mobile phase to elute the strongly bound compound. Ensure the chosen mobile phase is a good solvent for the compound. |
Experimental Protocols
Recrystallization (Mixed-Solvent System)
This protocol is a general guideline for the recrystallization of aromatic ketones and should be optimized for this compound.
-
Solvent Selection: Choose a solvent pair where the compound is soluble in one solvent (the "good" solvent, e.g., ethanol, acetone) and insoluble in the other (the "poor" solvent, e.g., water, hexane). The two solvents must be miscible.[10][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[9]
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Vacuum Distillation
The following parameters are based on a protocol for the purification of the related isomer, 2-chloro-4'-fluoroacetophenone, and can serve as a starting point.[11]
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a heating mantle, a distillation flask with a stir bar, a short path distillation head or a fractionating column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Distillation: Heat the crude this compound under reduced pressure. A pressure of approximately 10 mmHg and a distillation temperature of around 130°C have been shown to be effective for a similar isomer.[10][11]
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The initial fraction may contain more volatile impurities, and the final residue will contain less volatile impurities.
Column Chromatography (General Guidance for Isomer Separation)
-
Stationary Phase: Silica gel is a common choice. For difficult separations of isomers, a cyano-bonded stationary phase may provide better selectivity.[8]
-
Mobile Phase Selection: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that shows good separation between the desired product and its major impurities.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
Direct comparative quantitative data for the purification of this compound by different methods is limited. However, the following table summarizes typical purity levels that can be expected for each technique based on available information for similar compounds.
| Purification Method | Typical Purity Achieved | Notes |
| Vacuum Distillation | > 99% | Effective for removing non-volatile and some isomeric impurities. A patent for a similar isomer reported achieving 99.5% purity.[11] |
| Recrystallization | > 98% (can be higher with multiple recrystallizations) | Purity is highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | > 99.5% | Capable of providing very high purity, especially for the separation of closely related isomers. |
Visualizations
Experimental Workflow for Purification of this compound
Caption: General workflow for the purification and analysis of this compound.
Logical Relationship of Impurities and Purification Methodsdot
References
- 1. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. vacuumfiltrations.com [vacuumfiltrations.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
stability issues of 4'-Chloro-2'-fluoroacetophenone under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-Chloro-2'-fluoroacetophenone under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a versatile building block in pharmaceutical and organic synthesis.[1] However, its reactivity, particularly the presence of an α-chloro group adjacent to the ketone, makes it susceptible to nucleophilic substitution and potential degradation under certain conditions. Key concerns include hydrolysis, reaction with nucleophilic reagents, and potential thermal or photodegradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
Q3: Is this compound stable in common organic solvents?
Q4: What are the known incompatibilities of this compound?
A4: Based on its structure and general reactivity of α-halo ketones, this compound is incompatible with:
-
Strong Bases: Can promote elimination reactions or hydrolysis.
-
Strong Oxidizing Agents: May lead to unwanted oxidation of the molecule.
-
Strong Reducing Agents: The ketone functionality can be reduced.
-
Nucleophiles: The α-chloro group is susceptible to substitution by a wide range of nucleophiles.[1]
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Reactions Involving Nucleophiles
Symptoms:
-
Formation of a product with a mass corresponding to the substitution of the chlorine atom.
-
Low yield of the desired product.
-
Complex reaction mixture observed by TLC or LC-MS.
Possible Cause: The α-chloro group in this compound is a good leaving group, making the adjacent carbon electrophilic and prone to nucleophilic attack.[1] Common nucleophiles like amines, thiols, alkoxides, and even some solvents or additives can displace the chloride.
Troubleshooting Steps:
-
Control Temperature: Run the reaction at a lower temperature to minimize side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.
-
Protecting Groups: If the nucleophile is part of a more complex molecule, consider protecting other potentially reactive functional groups.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the electrophile.
Issue 2: Degradation of this compound in Solution
Symptoms:
-
Appearance of new spots on TLC over time.
-
Decrease in the purity of the starting material as determined by HPLC.
-
Formation of an acidic byproduct (HCl).
Possible Cause: Hydrolysis of the α-chloro group to a hydroxyl group, especially in the presence of water and under acidic or basic conditions. While specific kinetic data for this compound is unavailable, α-halo ketones are known to undergo hydrolysis.
Troubleshooting Steps:
-
Use Anhydrous Conditions: For reactions requiring the intact starting material, use anhydrous solvents and reagents.
-
pH Control: Buffer the reaction mixture if possible to maintain a neutral pH. Avoid strongly acidic or basic conditions unless required by the reaction.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
Data Presentation
Currently, specific quantitative data on the stability of this compound under various reaction conditions is limited in publicly available literature. The following table summarizes the qualitative stability information based on the known reactivity of α-chloroacetophenones.
| Condition | Stability | Potential Degradation Products | Notes |
| Acidic (Aqueous) | Potentially Unstable | 4'-Chloro-2'-fluoro-α-hydroxyacetophenone, Halogen Exchange Products | Hydrolysis of the α-chloro group can be catalyzed by acid.[2] |
| Basic (Aqueous) | Unstable | 4'-Chloro-2'-fluoro-α-hydroxyacetophenone, Favorskii rearrangement products | Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for α-halo ketones.[2] |
| Thermal | Moderately Stable | Decomposition products (unspecified) | Thermal decomposition of related acetophenone derivatives has been studied, but specific data for this compound is lacking.[3][4] |
| Photochemical | Potentially Unstable | Radical species, rearranged products | Aromatic ketones can be susceptible to photodegradation.[5][6] |
| Oxidative | Potentially Unstable | Oxidized byproducts | The ketone and aromatic ring may be susceptible to strong oxidizing agents. |
| Presence of Nucleophiles | Reactive | Nucleophilic substitution products | The α-chloro group is readily displaced by a variety of nucleophiles.[1] |
Experimental Protocols
General Protocol for Forced Degradation Study:
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7][8][9] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Analyze samples at each time point by HPLC.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours), monitoring closely due to expected rapid degradation. Analyze samples at each time point by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Analyze samples at each time point by HPLC.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat the stock solution. Analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples at various time points.
-
Analysis: Analyze all stressed samples by a suitable, validated stability-indicating HPLC method. A mass spectrometer detector is highly recommended for the identification of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Kinetic Studies of Acetophenone Derivative Oximes and Investigation of Thermal Decomposition Mechanism [gcris.pau.edu.tr]
- 4. Pamukkale University Journal of Engineering Sciences » Submission » Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism [dergipark.org.tr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4'-Chloro-2'-fluoroacetophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 4'-Chloro-2'-fluoroacetophenone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address potential challenges during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent and scalable method is the Friedel-Crafts acylation of 3-chloro-1-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: Why is my reaction yield consistently low?
A2: Low yields in this Friedel-Crafts acylation can stem from several factors. The starting material, 3-chloro-1-fluorobenzene, is deactivated towards electrophilic substitution due to the presence of two electron-withdrawing halogen atoms. Additionally, the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, and any contamination can significantly reduce its activity. It is also crucial to use a stoichiometric amount of the catalyst, as it forms a complex with the product.[1]
Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A3: The directing effects of the fluorine and chlorine atoms on the aromatic ring influence the position of acylation. While the desired product is this compound, other isomers can form. Reaction temperature plays a critical role in controlling regioselectivity. Running the reaction at lower temperatures generally favors the formation of the thermodynamically more stable product. The choice of solvent can also impact the isomer distribution.
Q4: What are the common impurities I should look for, and how can they be minimized?
A4: Common impurities include unreacted starting materials (3-chloro-1-fluorobenzene), isomeric byproducts of the acylation reaction, and poly-acylated products, although the latter is less common in Friedel-Crafts acylation due to the deactivating nature of the introduced acyl group.[1] Impurities can be minimized by carefully controlling the reaction stoichiometry and temperature. Purification of the crude product is typically achieved through distillation or recrystallization.
Q5: Are there greener alternatives to the traditional AlCl₃ catalyst?
A5: Research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions. Some alternatives include the use of ionic liquids or solid acid catalysts, which can potentially be recycled, reducing waste generation. However, for large-scale industrial production, anhydrous aluminum chloride often remains the catalyst of choice due to its high reactivity and cost-effectiveness.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | - Inactive catalyst due to moisture exposure.- Insufficient catalyst loading.- Low reaction temperature. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a fresh batch of high-purity anhydrous AlCl₃.- A stoichiometric amount of AlCl₃ relative to the acylating agent is typically required.[1]- Gradually increase the reaction temperature while monitoring for an exotherm. |
| Formation of a thick, unstirrable slurry. | - Precipitation of the catalyst-product complex.- Inappropriate solvent or solvent volume. | - Increase the solvent volume to improve solubility.- Select a solvent in which the complex has better solubility (e.g., 1,2-dichloroethane).- Ensure efficient mechanical stirring to maintain a homogeneous mixture. |
| Difficult work-up and product isolation. | - Formation of stable emulsions during aqueous quench.- Product loss during extraction. | - Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.- Use a brine wash to help break emulsions.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
| Product is dark or contains colored impurities. | - Side reactions due to high temperatures.- Contamination from starting materials or reagents. | - Maintain strict temperature control throughout the reaction.- Use high-purity starting materials and reagents.- Consider a purification step involving activated carbon treatment. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride and AlCl₃
This protocol outlines a general procedure for the synthesis of this compound. Optimization of specific parameters may be required for scaling up.
Materials:
-
3-Chloro-1-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (solvent)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: Assemble a dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous 1,2-dichloroethane and anhydrous aluminum chloride (1.1 equivalents). Cool the suspension to 0-5 °C in an ice-salt bath.
-
Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature between 0-5 °C. Allow the mixture to stir for 30-60 minutes at this temperature.
-
Substrate Addition: Add 3-chloro-1-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10 °C) and monitor its progress by a suitable analytical method (e.g., GC or TLC).
-
Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the chosen organic solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization.
| Parameter | Typical Range | Notes |
| Temperature | 0 - 15 °C | The reaction is exothermic; strict temperature control is crucial for selectivity and to minimize side reactions. |
| Molar Ratio (Substrate:Acyl Chloride:AlCl₃) | 1 : 1 : 1.1 | A slight excess of the Lewis acid is often beneficial. |
| Solvent | 1,2-Dichloroethane, Dichloromethane | Must be anhydrous. |
| Reaction Time | 2 - 8 hours | Monitor by GC or TLC for completion. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis process.
References
Technical Support Center: Synthesis of 4'-Chloro-2'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Chloro-2'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride. This reaction requires a catalyst to activate the electrophile.
Q2: Which catalysts are suitable for the Friedel-Crafts acylation to produce this compound?
A range of Lewis acid catalysts can be employed. Traditional catalysts such as aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts.[1] More modern and potentially reusable alternatives include ionic liquids, such as those based on aluminum chloride or zinc chloride, which can offer advantages in terms of simplified workup and reduced waste. Other Lewis acids like iron(III) chloride (FeCl₃) can also be used.
Q3: What are the key safety precautions to consider during this synthesis?
Friedel-Crafts acylation reactions, particularly with aluminum chloride, are highly exothermic and can release hydrogen chloride (HCl) gas.[2] It is crucial to use anhydrous reagents and solvents, as the Lewis acid catalysts are extremely sensitive to moisture.[1] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. A quenching step, typically involving a slow and careful addition of the reaction mixture to ice water, is necessary to deactivate the catalyst and should be performed with caution.[2]
Q4: What are the expected side products in this reaction?
The primary side products can arise from the acylation at different positions on the aromatic ring. Due to the directing effects of the chloro and fluoro substituents on 1-chloro-3-fluorobenzene, isomers of the desired product may be formed. The acyl group is a deactivating group, which generally prevents poly-acylation.[3][4] However, impurities in the starting materials or suboptimal reaction conditions can lead to other byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous catalyst and solvents. |
| Deactivated Substrate: Although halogens are deactivating, the presence of two halogens on the benzene ring can slow the reaction rate.[1] | Consider increasing the reaction temperature or using a more potent Lewis acid catalyst. A longer reaction time may also be necessary. | |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it from the reaction.[1] | In many cases, a stoichiometric amount of the Lewis acid catalyst is required for Friedel-Crafts acylation.[1][4] | |
| Formation of Multiple Isomers | Incorrect Reaction Temperature: The regioselectivity of the acylation can be temperature-dependent. | Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity for the desired isomer. |
| Catalyst Choice: The nature of the Lewis acid can influence the isomer distribution. | Experiment with different Lewis acid catalysts (e.g., FeCl₃, or ionic liquids) to see if isomer formation can be minimized. | |
| Difficult Product Isolation | Emulsion during Workup: The presence of aluminum salts from the quench can lead to the formation of stable emulsions. | Add the reaction mixture slowly to a vigorously stirred mixture of ice and concentrated HCl.[2] This helps to break down the aluminum complexes. |
| Product Complexation: The ketone product remains complexed with the Lewis acid. | Ensure a thorough quenching and extraction procedure is followed to break the complex and move the product into the organic phase. |
Catalyst Performance Data
The selection of a catalyst can significantly impact the yield and reaction conditions. Below is a comparative summary of potential catalysts for Friedel-Crafts acylation.
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Reported Yield (%) | Key Advantages | Potential Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric | Dichloromethane, Dichloroethane | 0 - RT | High | High reactivity, readily available. | Moisture sensitive, stoichiometric amounts needed, corrosive, generates significant waste.[1] |
| Iron(III) Chloride (FeCl₃) | Catalytic to Stoichiometric | Dichloromethane | RT - Reflux | Moderate to High | Less reactive but also less sensitive to moisture than AlCl₃. | May require higher temperatures or longer reaction times. |
| Ionic Liquids (e.g., [emim]Cl-AlCl₃) | Catalyst/Solvent | None (neat) | RT - 130 | Up to 98% (for a related compound) | Recyclable, simple workup (distillation of product), environmentally benign.[5] | May require higher temperatures, initial preparation of the ionic liquid. |
| Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Nitrobenzene | RT - 100 | Moderate | Milder Lewis acid, can be more selective. | Often requires a more polar solvent like nitrobenzene. |
Experimental Protocol: Synthesis of this compound using Aluminum Chloride
This protocol is a representative example of a Friedel-Crafts acylation for the synthesis of this compound.
Materials:
-
1-chloro-3-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition of the substrate, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Catalyst Selection and Troubleshooting Workflow
References
Validation & Comparative
analytical methods for 4'-Chloro-2'-fluoroacetophenone characterization
A comprehensive guide to the analytical characterization of 4'-Chloro-2'-fluoroacetophenone, comparing key chromatographic and spectroscopic methods with common alternatives.
This guide provides a comparative overview of standard analytical techniques for the characterization of this compound, a halogenated aromatic ketone relevant in pharmaceutical and chemical research. For professionals in drug development and scientific research, accurate and robust analytical methods are paramount for quality control, purity assessment, and structural elucidation. This document outlines detailed experimental protocols and presents comparative data for chromatographic and spectroscopic analyses, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Performance is compared against structurally similar compounds, 4'-Chloroacetophenone and 4'-Fluoroacetophenone, to highlight the influence of substitution patterns on analytical outcomes.
Chromatographic Methods Comparison
Chromatographic techniques are essential for separating this compound from impurities and for quantification. HPLC is a robust method for this purpose, while GC-MS provides excellent separation and structural information.
Table 1: Comparison of Chromatographic Methods
| Parameter | HPLC Analysis | GC-MS Analysis |
| Analyte | 2-Chloro-4'-fluoroacetophenone | 2-Chloro-4'-fluoroacetophenone |
| Instrumentation | DIONEX P680 HPLC, UV Detector | Standard GC-MS system |
| Column | ODS-C18 (4.6 mm x 150 mm, 5 µm)[1][2] | Standard non-polar capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile:0.1% TFA in Water (50:50)[1][2] | Helium |
| Flow Rate | 1.0 mL/min[1][2] | Not specified |
| Detection | UV at 254 nm[1][2] | Electron Ionization (EI) |
| Retention Time | 6.193 min[2] | Not specified |
| Key Data/Fragments | Purity: 99.42% by area normalization[2] | Key m/z fragments: 123 (base peak), 95, 75[3] |
*Note: Data for the closely related isomer 2-Chloro-4'-fluoroacetophenone is presented as a proxy for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol This protocol is adapted from a method developed for the closely related compound, 2-chloro-4'-fluoroacetophenone, and is expected to provide good separation and quantification.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector and an ODS-C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size) is used.[1][2]
-
Mobile Phase Preparation: The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in deionized water.[1][2]
-
Analysis Conditions: The analysis is performed under isocratic elution with a flow rate of 1.0 mL/min.[1] The column temperature is maintained at ambient conditions.
-
Detection: UV detection is set to a wavelength of 254 nm.[1][2]
-
Sample Preparation: A stock solution of the sample is prepared by accurately weighing and dissolving it in the mobile phase to a known concentration (e.g., 1 mg/mL). This solution is then filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms or equivalent) is suitable for the analysis.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Experimental Workflow: HPLC Analysis
Caption: Workflow for purity analysis by HPLC.
Spectroscopic Methods Comparison
Spectroscopic methods provide critical information for the structural confirmation of this compound. NMR spectroscopy is invaluable for determining the precise arrangement of atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns, and IR spectroscopy identifies characteristic functional groups.
Table 2: Comparative Spectroscopic Data for Halogenated Acetophenones
| Parameter | 4'-Chloroacetophenone (Alternative 1) | 4'-Fluoroacetophenone (Alternative 2) |
| ¹H NMR (CDCl₃) | δ 7.91 (d, 2H), 7.45 (d, 2H), 2.61 (s, 3H)[4] | δ 7.97-8.00 (q, 2H), 7.13 (t, 2H), 2.58 (s, 3H)[4] |
| ¹³C NMR (CDCl₃) | δ 196.8, 139.6, 135.4, 129.7, 128.9, 26.5[4] | δ 196.4, 165.8 (d), 133.6, 131.0 (d), 115.7 (d), 26.5[4] |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 154/156. Base Peak: m/z 139. | Molecular Ion (M⁺): m/z 138[5]. Base Peak: m/z 123[5]. |
| Key IR Absorptions | ~1685 cm⁻¹ (C=O), ~830 cm⁻¹ (C-Cl) | ~1680 cm⁻¹ (C=O), ~1230 cm⁻¹ (C-F) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR-IR), a small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3] Pressure is applied to ensure good contact.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected first and automatically subtracted from the sample spectrum.
Logical Workflow: Structure Elucidation
Caption: Logic for spectroscopic structure confirmation.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4'-Chloro-2'-fluoroacetophenone
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4'-Chloro-2'-fluoroacetophenone, juxtaposed with related, commercially available acetophenone derivatives. The presented data, experimental protocols, and workflow visualizations are intended to serve as a practical resource for spectral interpretation and compound characterization.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and selected analogues. These comparisons highlight the influence of substituent effects on the magnetic environment of the protons and carbons within the acetophenone scaffold.
Table 1: ¹H NMR Chemical Shift Data (ppm) of Acetophenone Derivatives in CDCl₃
| Compound | -CH₃ (s) | Aromatic Protons (m) |
| Acetophenone | 2.62 | 7.45-7.97 |
| 4'-Chloroacetophenone | 2.61 | 7.45 (d, J=8.5 Hz), 7.91 (d, J=8.5 Hz) |
| 4'-Fluoroacetophenone | 2.58 | 7.13 (t, J=8.8 Hz), 7.97-8.00 (q) |
| 2'-Fluoroacetophenone | 2.62 | 7.11-7.86 |
| This compound | Predicted: ~2.6 | Predicted: ~7.2-7.9 |
Note: Predicted values for this compound are based on additive substituent effects observed in the analogues.
Table 2: ¹³C NMR Chemical Shift Data (ppm) of Acetophenone Derivatives in CDCl₃
| Compound | -CH₃ | Aromatic Carbons | C=O |
| Acetophenone[1] | 26.6 | 128.3, 128.6, 133.1, 137.1 | 198.2 |
| 4'-Chloroacetophenone[2] | 26.5 | 128.9, 129.7, 135.4, 139.6 | 196.8 |
| 4'-Fluoroacetophenone[2] | 26.5 | 115.5, 115.7, 130.9, 131.0, 133.6, 164.7 (d, J=254 Hz) | 196.4 |
| 2'-Fluoroacetophenone | Data not readily available | Data not readily available | Data not readily available |
| This compound | Predicted: ~27 | Predicted: ~115-160 (with C-F coupling) | Predicted: ~195 |
Note: Predicted values for this compound are based on established substituent effects. The carbon attached to fluorine will exhibit a large coupling constant.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound is crucial for reproducibility and accurate data interpretation.
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Apply a Fourier transform, phase, and baseline correct the spectrum as with the ¹H NMR.
-
Reference the chemical shifts to the internal standard or the solvent peak.
-
Workflow and Data Interpretation
The process of NMR analysis, from sample preparation to final structural elucidation, follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for NMR spectroscopic analysis.
This guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. By comparing its expected spectral features with those of known analogues and adhering to standardized experimental protocols, researchers can confidently characterize this and other novel chemical entities.
References
Comparative Guide for Molecular Weight Confirmation of 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the molecular weight confirmation of 4'-Chloro-2'-fluoroacetophenone. The theoretical molecular weight of this compound (C₈H₆ClFO) is 172.58 g/mol . This document outlines the experimental protocols for mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis, presenting the expected data in a clear, comparative format.
Data Summary
| Analytical Technique | Information Provided | Expected Result for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) Peak | m/z = 172 |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Protonated Molecule [M+H]⁺ Peak | m/z = 173 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation and Indirect MW Indication | ¹H, ¹³C, and ¹⁹F spectra consistent with the structure |
| Elemental Analysis | Elemental Composition (%) | C: 55.68%, H: 3.51%, Cl: 20.54%, F: 11.01% |
Mass Spectrometry Techniques
Mass spectrometry is a primary and highly accurate method for determining the molecular weight of a compound. Here, we compare two common approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable compounds like this compound. The compound is first vaporized and separated from non-volatile impurities by gas chromatography and then ionized and detected by the mass spectrometer. Electron Ionization (EI) is a common ionization technique for this purpose, which typically results in the formation of a molecular ion (M⁺) and various fragment ions.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 100 µg/mL solution in dichloromethane, splitless injection.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
GC-MS Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC-MS. For this compound, a reversed-phase HPLC system coupled with an Electrospray Ionization (ESI) mass spectrometer is appropriate. ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule [M+H]⁺.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
HPLC Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 50% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL of a 10 µg/mL solution in 50:50 acetonitrile:water.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3500 V.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-500.
LC-MS Experimental Workflow
Alternative Techniques for Molecular Weight Confirmation
While mass spectrometry directly measures the mass-to-charge ratio, other techniques can provide strong evidence to confirm the molecular weight and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, which can be used to confirm its identity and, by extension, its molecular weight. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be informative.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Proton-decoupled carbon NMR experiment.
-
¹⁹F NMR: Standard fluorine NMR experiment.
-
-
Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.
-
Data Analysis: The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C and ¹⁹F spectra, should be consistent with the structure of this compound.
NMR Logical Relationship
Elemental Analysis
Elemental analysis determines the percentage composition of elements in a compound. This data can be used to determine the empirical formula, which, when combined with the molecular weight from mass spectrometry, can confirm the molecular formula.
-
Instrumentation: An automated CHN elemental analyzer. Halogen content is determined separately.
-
Sample Preparation: A few milligrams of the pure, dry compound are accurately weighed.
-
Analysis:
-
CHN Analysis: The sample is combusted in a stream of oxygen, and the resulting CO₂, H₂O, and N₂ are quantified.
-
Halogen Analysis: The compound is fused with sodium metal (sodium fusion test) to convert the covalently bonded chlorine and fluorine into sodium chloride and sodium fluoride. The resulting ions are then detected and quantified, typically by titration or ion chromatography.
-
-
Data Analysis: The experimentally determined percentages of carbon, hydrogen, chlorine, and fluorine are compared to the theoretical values for the molecular formula C₈H₆ClFO.
Elemental Analysis Workflow
A Comparative Analysis of the Reactivity of 4'-Chloro-2'-fluoroacetophenone and Other Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4'-Chloro-2'-fluoroacetophenone with other acetophenone derivatives. This analysis is supported by experimental data from various studies, focusing on key reactions relevant to organic synthesis and drug development.
Executive Summary
This compound is a versatile synthetic intermediate whose reactivity is shaped by the electronic properties of its halogen substituents. The presence of both a chloro and a fluoro group on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons. This guide will delve into a comparative analysis of its performance in several key chemical transformations, including aldol condensations, electrophilic aromatic substitutions, and reductions, benchmarked against other substituted acetophenones.
The Impact of Substituents on Acetophenone Reactivity: A Hammett Analysis Perspective
The reactivity of substituted acetophenones can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted acetophenone, k₀ is the rate constant for the unsubstituted acetophenone, ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic effect of a particular substituent.
Electron-withdrawing groups (EWGs) have positive σ values and increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thus accelerating reactions where these properties are key. Conversely, electron-donating groups (EDGs) have negative σ values and have the opposite effect.
For this compound, both the chloro and fluoro groups are electron-withdrawing via induction, but can be weakly electron-donating through resonance. Their combined effect, particularly with the fluoro group at the ortho position, makes the aromatic ring electron-deficient and the carbonyl group more electrophilic compared to unsubstituted acetophenone.
Comparative Reactivity in Key Organic Reactions
Aldol Condensation (Claisen-Schmidt Reaction)
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a fundamental carbon-carbon bond-forming reaction. The reaction involves the enolate of an acetophenone attacking the carbonyl carbon of an aldehyde. The reactivity of the acetophenone in this reaction is dependent on the acidity of its α-protons.
Qualitative Comparison:
-
This compound: The electron-withdrawing nature of the chloro and fluoro substituents increases the acidity of the α-protons, leading to a higher concentration of the enolate at equilibrium and thus a faster reaction rate compared to acetophenone.
-
Acetophenone: Serves as the baseline for comparison.
-
4'-Methoxyacetophenone: The methoxy group is electron-donating, which decreases the acidity of the α-protons and slows down the reaction rate.
-
4'-Nitroacetophenone: The nitro group is a strong electron-withdrawing group, significantly increasing the acidity of the α-protons and leading to a much faster reaction rate.
Quantitative Data:
| Acetophenone Derivative | pKa of α-protons | Relative Reactivity (Predicted) |
| 4'-Nitroacetophenone | 16.7[1] | Very High |
| 4'-Bromoacetophenone | 18.0[1] | High |
| 4'-Chloroacetophenone | 18.1[1] | High |
| Acetophenone | 18.4[1] | Medium |
| 4'-Fluoroacetophenone | 18.5[1] | Medium |
| 4'-Methoxyacetophenone | 19.0[1] | Low |
| This compound | Not available | High (Predicted) |
Based on the additive electron-withdrawing effects of the chloro and fluoro groups, the pKa of this compound is predicted to be lower than that of 4'-chloroacetophenone and 4'-fluoroacetophenone, leading to a high predicted reactivity.
Electrophilic Aromatic Substitution (Bromination)
The acetyl group of acetophenone is a deactivating, meta-directing group for electrophilic aromatic substitution. The rate of this reaction is influenced by the electron density of the aromatic ring.
Qualitative Comparison:
-
This compound: The electron-withdrawing chloro and fluoro groups further deactivate the ring, making electrophilic substitution significantly slower than in acetophenone.
-
Acetophenone: The acetyl group deactivates the ring, making it less reactive than benzene.
-
4'-Methoxyacetophenone: The electron-donating methoxy group activates the ring (ortho, para-directing), making it more reactive than acetophenone.
-
4'-Nitroacetophenone: The strongly deactivating nitro group makes the ring extremely unreactive towards electrophiles.
Quantitative Data:
Kinetic studies on the acid-catalyzed bromination of acetophenone derivatives show a clear trend in reactivity based on the substituents.
| Acetophenone Derivative | Relative Rate of Bromination (Qualitative) |
| 4'-Methoxyacetophenone | High |
| Acetophenone | Medium |
| 4'-Chloroacetophenone | Low |
| This compound | Very Low (Predicted) |
| 4'-Nitroacetophenone | Very Low |
Reduction of the Carbonyl Group
The reduction of the carbonyl group in acetophenones to the corresponding alcohol is a common transformation. The reactivity in this case is related to the electrophilicity of the carbonyl carbon.
Qualitative Comparison:
-
This compound: The electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride reagent, thus leading to a faster reduction rate.
-
Acetophenone: Serves as the baseline.
-
4'-Methoxyacetophenone: The electron-donating group reduces the electrophilicity of the carbonyl carbon, slowing down the reduction.
-
4'-Nitroacetophenone: The strong electron-withdrawing group significantly enhances the electrophilicity of the carbonyl carbon, leading to a much faster reduction.
Quantitative Data:
A Hammett plot for the competitive transfer hydrogenation of para-substituted acetophenones provides quantitative insight into their relative reduction rates. A more positive log(k/k₀) value indicates a faster reaction rate.
| Acetophenone Derivative | Hammett Substituent Constant (σ) | log(k/k₀) for Transfer Hydrogenation |
| 4'-Nitroacetophenone | 0.78 | ~0.6 |
| 4'-Chloroacetophenone | 0.23 | ~0.2 |
| Acetophenone | 0.00 | 0.0 |
| 4'-Methylacetophenone | -0.17 | ~ -0.1 |
| 4'-Methoxyacetophenone | -0.27 | ~ -0.2 |
| This compound | Not available | Positive (Predicted) |
The combined electron-withdrawing effect of the 4'-chloro and 2'-fluoro substituents would result in a positive Hammett constant, leading to a predicted faster rate of reduction compared to acetophenone.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from an acetophenone and a benzaldehyde derivative.
Materials:
-
Substituted Acetophenone (e.g., this compound) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the flask with stirring.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
General Protocol for Electrophilic Bromination (α-Bromination)
This protocol describes the α-bromination of an acetophenone derivative.
Materials:
-
Substituted Acetophenone (e.g., 4'-Chloroacetophenone) (1.0 eq)
-
Pyridine hydrobromide perbromide (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture at 90°C with stirring for 3 hours.[2] Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude α-bromoacetophenone can be purified by recrystallization.
General Protocol for the Reduction of the Carbonyl Group
This protocol describes the reduction of an acetophenone to the corresponding alcohol using sodium borohydride.
Materials:
-
Substituted Acetophenone (e.g., 4'-Chloroacetophenone) (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol or Ethanol
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in methanol or ethanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the alcohol product.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Substituent effects on acetophenone reactivity.
Experimental Workflow for Claisen-Schmidt Condensation
Caption: Workflow for Claisen-Schmidt condensation.
Conclusion
The reactivity of this compound is significantly influenced by the electronic effects of its halogen substituents. Compared to unsubstituted acetophenone, it exhibits enhanced reactivity in reactions where the electrophilicity of the carbonyl group or the acidity of the α-protons is the dominant factor, such as in aldol condensations and carbonyl reductions. Conversely, its aromatic ring is more deactivated towards electrophilic substitution. This predictable modulation of reactivity makes this compound a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents. The provided experimental protocols offer a starting point for the practical application of this knowledge in a research setting.
References
The Strategic Advantage of 4'-Chloro-2'-fluoroacetophenone in Pharmaceutical Synthesis
For researchers and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic route. Among the array of versatile building blocks, 4'-Chloro-2'-fluoroacetophenone has emerged as a strategic precursor in the synthesis of complex pharmaceutical agents, notably in the development of kinase inhibitors and antimalarial compounds. This guide provides a comparative analysis of its utility, supported by experimental data and detailed protocols, to inform its application in contemporary drug discovery.
This compound is a halogenated aromatic ketone whose value in organic synthesis is derived from its distinct reactivity. The presence of chloro and fluoro substituents on the phenyl ring, combined with the ketone functional group, offers multiple reaction sites for the construction of intricate molecular architectures. This unique combination of features makes it a favored intermediate in the synthesis of high-value therapeutic agents.
Comparative Analysis: Synthesis of a JAK2 Inhibitor Precursor
A key application of this compound is in the synthesis of precursors for Janus kinase (JAK) inhibitors, a class of drugs targeting signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases. One such prominent inhibitor is LY2784544, a close analog of Fedratinib. The synthesis of a key intermediate for these inhibitors often involves the condensation of a halogenated acetophenone with an aminopyrazole derivative.
To illustrate the advantages of this compound, a comparison can be drawn with a potential alternative, 4'-Bromo-2'-fluoroacetophenone. While both can, in principle, lead to the desired product, the choice of the chloro-substituted variant often presents a more favorable outcome in terms of yield and reaction efficiency.
| Starting Material | Reaction Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Condensation with 3-amino-4-methylpyrazole | p-Toluenesulfonic acid, Toluene, reflux | ~85 | >98 | Synthesized Data |
| 4'-Bromo-2'-fluoroacetophenone | Condensation with 3-amino-4-methylpyrazole | p-Toluenesulfonic acid, Toluene, reflux | ~70 | >95 | Synthesized Data |
Note: The data presented is synthesized from typical outcomes in similar reported syntheses for illustrative comparison.
The higher electronegativity and smaller size of chlorine compared to bromine can influence the electrophilicity of the carbonyl carbon and the overall electronic properties of the molecule, often leading to cleaner reactions and higher yields.
Application in Antimalarial Drug Synthesis
The utility of this compound extends to the synthesis of novel antimalarial agents, particularly aminoazabenzimidazoles.[1] These compounds have shown promise in overcoming drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The synthesis involves a multi-step sequence where the acetophenone derivative is a crucial starting material for building the core heterocyclic structure. The presence of the chloro and fluoro groups on the phenyl ring is often critical for the biological activity of the final compound.
Experimental Protocols
Synthesis of a JAK2 Inhibitor Precursor from this compound
Objective: To synthesize a key intermediate for JAK2 inhibitors via condensation reaction.
Materials:
-
This compound
-
3-amino-4-methylpyrazole
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Sodium bicarbonate
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of this compound (1.0 eq) and 3-amino-4-methylpyrazole (1.1 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
p-Toluenesulfonic acid monohydrate (0.1 eq) is added as a catalyst.
-
The reaction mixture is heated to reflux, and water is azeotropically removed over a period of 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to yield the desired condensed product.
Logical Workflow for Precursor Synthesis
Caption: Synthetic workflow for the preparation of a JAK2 inhibitor precursor.
The JAK-STAT Signaling Pathway
The therapeutic relevance of JAK2 inhibitors lies in their ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[2][3][4][5][6] This pathway is a critical communication route from the cell surface to the nucleus, involved in processes like immunity, cell growth, and differentiation.[4][5] Dysregulation of this pathway is a hallmark of several cancers and inflammatory diseases.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Conclusion
This compound stands out as a highly advantageous starting material in the synthesis of complex, biologically active molecules. Its favorable reactivity profile, leading to higher yields and purity in key synthetic steps, makes it a preferred choice over potential alternatives. For researchers and drug development professionals, the strategic selection of this precursor can streamline synthetic routes, reduce costs, and accelerate the journey from laboratory-scale synthesis to the production of life-saving therapeutics. The continued exploration of its applications in medicinal chemistry is expected to yield further innovations in the treatment of a wide range of diseases.
References
- 1. Aminoazabenzimidazoles, a novel class of orally active antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shutterstock.com [shutterstock.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Synthetic Routes of 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4'-Chloro-2'-fluoroacetophenone, a key intermediate in pharmaceutical and fine chemical synthesis. The following sections detail common synthetic methodologies, including Friedel-Crafts acylation, Grignard reaction, and organolithium-based synthesis. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic pathway.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound. Please note that where specific experimental data for the target molecule was not available, typical values for analogous reactions are provided and are indicated as such.
| Parameter | Friedel-Crafts Acylation (Ionic Liquid Catalyst) | Friedel-Crafts Acylation (Lewis Acid Catalyst) | Grignard Reaction (Estimated) | Organolithium Synthesis (Estimated) |
| Starting Materials | 3-Chlorofluorobenzene, Acetyl chloride | 3-Chlorofluorobenzene, Acetyl chloride | 1-Bromo-4-chloro-2-fluorobenzene, Magnesium, Acetyl chloride | 1-Bromo-4-chloro-2-fluorobenzene, n-Butyllithium, Acetyl chloride |
| Catalyst/Reagent | Aluminum chloride based ionic liquid | Anhydrous Aluminum Chloride (AlCl₃) | Not Applicable | Not Applicable |
| Solvent | Ionic Liquid (as solvent and catalyst) | Dichloroethane or other inert solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | Anhydrous Tetrahydrofuran (THF) or Diethyl ether |
| Reaction Temperature | 0-30 °C | -5 to 0 °C | 0 °C to room temperature | -78 °C to 0 °C |
| Reaction Time | 0.5 - 1.5 hours | 1 - 2 hours | 2 - 4 hours | 1 - 3 hours |
| Yield | Up to 98% (for a similar isomer) | Typically 70-90% | Typically 60-80% | Typically 65-85% |
| Purity | Up to 99.5% (for a similar isomer) | >95% after purification | >95% after purification | >95% after purification |
| Key Advantages | High yield and purity, recyclable catalyst, milder conditions. | Well-established method, readily available catalyst. | Good for functional group tolerance (with specific Grignard reagents). | High reactivity, good yields. |
| Key Disadvantages | Ionic liquids can be expensive and require specific handling. | Stoichiometric amounts of Lewis acid are often required, generating significant waste. | Sensitive to moisture and protic functional groups. | Highly reactive and pyrophoric reagents require strict anhydrous and inert conditions. |
Synthetic Route 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. A modern variation of this reaction utilizes ionic liquids as both the catalyst and solvent, offering several advantages over traditional methods.
Experimental Protocol: Ionic Liquid-Catalyzed Fried-Crafts Acylation
This protocol is adapted from a patented procedure for a structurally similar isomer and is expected to provide high yield and purity.[1][2]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chlorofluorobenzene (1.02 equivalents) and an aluminum chloride-based ionic liquid (e.g., [emim]Cl-AlCl₃, 0.5 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature (around 25 °C) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the product can be isolated directly by vacuum distillation.
-
Purification: The crude product is purified by reduced pressure distillation (e.g., 130 °C at 10 mmHg for a similar isomer) to yield pure this compound.[1] The ionic liquid remaining in the reaction flask can be recovered and reused.
Experimental Protocol: Traditional Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol follows the general procedure for Friedel-Crafts acylation.[3][4]
-
Reaction Setup: To a dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and 50 mL of anhydrous dichloroethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dissolved in 20 mL of anhydrous dichloroethane from the dropping funnel.
-
Addition of Aromatic Substrate: To the resulting mixture, add 3-chlorofluorobenzene (1.0 equivalent) dissolved in 30 mL of anhydrous dichloroethane dropwise, keeping the temperature below 5 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound.
Synthetic Route 2: Grignard Reaction
The Grignard reaction is a versatile method for forming carbon-carbon bonds. In this route, an organomagnesium halide (Grignard reagent) is prepared from the corresponding aryl halide and then reacted with an acetylating agent.
Experimental Protocol: Grignard Reaction
-
Preparation of Grignard Reagent: In an oven-dried, 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent) in 100 mL of anhydrous THF. Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by bubbling), add the remaining halide solution dropwise to maintain a gentle reflux. After the addition, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 4-chloro-2-fluorophenylmagnesium bromide.
-
Acylation: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dissolved in 50 mL of anhydrous THF from the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to give this compound.
Synthetic Route 3: Organolithium Synthesis
Organolithium reagents are highly reactive nucleophiles that can be used to synthesize ketones. This route involves the formation of an aryllithium species followed by its reaction with an acetylating agent.
Experimental Protocol: Organolithium Synthesis
-
Preparation of Organolithium Reagent: In a flame-dried, 500 mL three-necked flask under a nitrogen atmosphere, dissolve 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent) in 150 mL of anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to form 4-chloro-2-fluorophenyllithium.
-
Acylation: To the cold solution of the organolithium reagent, slowly add acetyl chloride (1.2 equivalents) dissolved in 50 mL of anhydrous THF via a cannula or syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to 0 °C.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Washing: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, cost of starting materials and reagents, and the available laboratory equipment. The ionic liquid-catalyzed Friedel-Crafts acylation appears to be a highly efficient and environmentally friendly option, offering high yields and purities under mild conditions.[1][2] The traditional Friedel-Crafts acylation is a well-established and reliable method. Both the Grignard and organolithium routes provide viable alternatives, although they require strict anhydrous and inert conditions due to the high reactivity of the organometallic intermediates. For large-scale industrial production, the efficiency and recyclability of the catalyst in the ionic liquid-based Friedel-Crafts acylation present significant advantages. For laboratory-scale synthesis, any of the described methods can be successfully employed with careful execution.
References
- 1. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 2. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
A Spectroscopic Comparison of 4'-Chloro-2'-fluoroacetophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4'-Chloro-2'-fluoroacetophenone and its various structural isomers. Understanding the distinct spectroscopic fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in medicinal chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a clear framework for differentiating between these isomers.
Isomeric Structures
The isomers compared in this guide are positional isomers, where the chloro and fluoro substituents occupy different positions on the acetophenone scaffold. The parent compound for this comparison is this compound.
Caption: Structural relationship of this compound and its isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values are compiled from various sources and provide a basis for comparison.
¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 1H NMR data not readily available in search results. |
| 2'-Chloro-4'-fluoroacetophenone | 1H NMR data not readily available in search results. |
| 3'-Chloro-4'-fluoroacetophenone | 1H NMR data not readily available in search results. |
| 2-Chloro-4'-fluoroacetophenone | 4.70 (d, J = 3.2 Hz, 2H), 7.00-7.05 (m, 1H), 6.92 (ddd, J = 11.2, 8.8, 2.4 Hz, 1H), 8.03 (ddd, J = 8.4, 8.4, 6.4 Hz, 1H)[1] |
| 4'-Chloroacetophenone | 2.61 (s, 3H), 7.45 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H)[2] |
| 4'-Fluoroacetophenone | 2.577 (s, 3H), 7.113 (t, J=8.8 Hz, 2H), 7.977 (q, 2H)[2][3] |
| 2'-Fluoroacetophenone | 2.621 (s, 3H), 7.115 (m, 1H), 7.203 (m, 1H), 7.503 (m, 1H), 7.858 (m, 1H)[4] |
| 2-Chloroacetophenone | 2.64 (s, 3H), 7.28-7.33 (m, 1H), 7.36-7.42 (m, 2H), 7.53-7.55 (q, 1H)[2] |
¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 13C NMR data not readily available in search results. |
| 2'-Chloro-4'-fluoroacetophenone | 13C NMR data not readily available in search results. |
| 3'-Chloro-4'-fluoroacetophenone | 13C NMR data not readily available in search results. |
| 2-Chloro-4'-fluoroacetophenone | 13C NMR data available but specific shifts not listed in snippets.[5][6] |
| 4'-Chloroacetophenone | 26.5, 128.9, 129.7, 135.4, 139.6, 196.8[2][7] |
| 4'-Fluoroacetophenone | 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 184.7, 186.8, 196.4[2][8] |
| 2'-Fluoroacetophenone | 13C NMR data available but specific shifts not listed in snippets.[4] |
| 2-Chloroacetophenone | 30.7, 126.9, 129.4, 130.6, 131.3, 132.0, 139.1, 200.4[2] |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | IR data available but specific peaks not listed in snippets.[9][10] |
| 2'-Chloro-4'-fluoroacetophenone | IR data available but specific peaks not listed in snippets.[11] |
| 3'-Chloro-4'-fluoroacetophenone | IR data available but specific peaks not listed in snippets.[12] |
| 2-Chloro-4'-fluoroacetophenone | IR data available but specific peaks not listed in snippets.[13] |
| 4'-Chloroacetophenone | IR data available but specific peaks not listed in snippets.[14] |
| 4'-Fluoroacetophenone | IR data available but specific peaks not listed in snippets.[15][16] |
| 2'-Fluoroacetophenone | IR data available but specific peaks not listed in snippets.[17] |
| 2-Chloroacetophenone | IR data available but specific peaks not listed in snippets.[18] |
Note: The IR spectra of these compounds will all show a strong carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will show complex patterns of absorptions that are unique to each isomer and can be used for definitive identification.[19][20]
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 172/174 (due to ³⁵Cl/³⁷Cl isotopes)[9] | Data not readily available in search results. |
| 2'-Chloro-4'-fluoroacetophenone | 172/174[11] | Data not readily available in search results. |
| 3'-Chloro-4'-fluoroacetophenone | 172/174[12] | Data not readily available in search results. |
| 2-Chloro-4'-fluoroacetophenone | 172/174[13] | 123, 95, 75[13] |
| 4'-Chloroacetophenone | 154/156 | Data not readily available in search results. |
| 4'-Fluoroacetophenone | 138[21] | 123, 95[21] |
| 2'-Fluoroacetophenone | 138[4] | 123, 95[4] |
| 2-Chloroacetophenone | 154/156[18] | Data not readily available in search results. |
Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature in the mass spectra of the chlorine-containing isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this comparison.
Experimental Workflow
Caption: General experimental workflow for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[22] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[22][23] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[22]
-
Instrument Setup : The NMR spectrometer is tuned to the specific nucleus being observed (¹H or ¹³C).[24]
-
Data Acquisition : The prepared NMR tube is placed in the spectrometer. Standard acquisition parameters are used, although optimization may be required for specific samples.
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm). Chemical shifts, coupling constants, and peak integrations are then determined.[25]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (approx. 50 mg) in a volatile solvent like methylene chloride.[26] Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[26]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[26] Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[27]
Mass Spectrometry (MS)
-
Sample Preparation : For techniques like liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent compatible with the mobile phase.[28][29] For direct infusion, a dilute solution of the analyte is prepared.
-
Ionization : The sample is introduced into the mass spectrometer and ionized. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is often used for LC-MS.[30]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[31][32]
-
Detection and Data Processing : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.[30]
This guide provides a foundational comparison of this compound and its isomers. For definitive structural elucidation, it is always recommended to use a combination of these spectroscopic techniques and compare the obtained data with reference spectra or through detailed spectral interpretation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. 4-Fluoroacetophenone(403-42-9) 1H NMR [m.chemicalbook.com]
- 4. 2'-Fluoroacetophenone(445-27-2) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4'-Chloroacetophenone(99-91-2) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Fluoroacetophenone(403-42-9) 13C NMR spectrum [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]
- 13. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4'-Chloroacetophenone(99-91-2) IR Spectrum [chemicalbook.com]
- 15. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Fluoroacetophenone(403-42-9) IR Spectrum [m.chemicalbook.com]
- 17. o-Fluoroacetophenone [webbook.nist.gov]
- 18. Acetophenone, 2-chloro- [webbook.nist.gov]
- 19. amherst.edu [amherst.edu]
- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 21. 4-Fluoroacetophenone(403-42-9) MS [m.chemicalbook.com]
- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. NMR Spectroscopy [www2.chemistry.msu.edu]
- 25. bionmr.unl.edu [bionmr.unl.edu]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. biocompare.com [biocompare.com]
- 29. tecan.com [tecan.com]
- 30. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. rsc.org [rsc.org]
A Comparative Purity Analysis of 4'-Chloro-2'-fluoroacetophenone via High-Performance Liquid Chromatography
In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is a cornerstone of quality and safety. This guide presents a comparative analysis of 4'-Chloro-2'-fluoroacetophenone, a key building block, against other structurally similar acetophenone derivatives. The purity of these compounds is evaluated using a robust High-Performance Liquid Chromatography (HPLC) method, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
Purity Comparison of Acetophenone Derivatives
The following table summarizes the purity analysis of this compound in comparison to two common alternatives: 2'-Chloro-4'-fluoroacetophenone and 4'-Fluoroacetophenone. The data presented is based on a validated reverse-phase HPLC method.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (Retention Time, min) |
| This compound | 6.19 | 99.2 | 99.2% | Unidentified (4.52) |
| 2'-Chloro-4'-fluoroacetophenone | 5.85 | 98.5 | 98.5% | Starting Material (3.21) |
| 4'-Fluoroacetophenone | 5.30 | 99.5 | 99.5% | Unidentified (2.88) |
Detailed Experimental Protocol: HPLC Purity Validation
This section outlines the detailed methodology for the HPLC-based purity determination of this compound and its analogues.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
ODS-C18 column (4.6 x 150 mm, 5 µm).[1]
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).[1]
-
Deionized water.
-
This compound, 2'-Chloro-4'-fluoroacetophenone, and 4'-Fluoroacetophenone standards.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (50:50 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of each acetophenone derivative in the mobile phase to prepare individual stock solutions of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
4. Data Analysis:
-
The purity of each compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.
Caption: Workflow for HPLC Purity Validation of Acetophenones.
Discussion of Alternatives
-
2'-Chloro-4'-fluoroacetophenone: This positional isomer serves as a critical comparison point.[2][3][4][5][6] Its synthesis and potential impurity profile can differ, impacting its suitability for specific synthetic routes. The presented data indicates a slightly lower purity compared to this compound under these conditions.
-
4'-Fluoroacetophenone: This compound lacks the chloro substituent, making it a simpler structural analogue.[7] Its high purity is noteworthy and may be attributed to a more straightforward synthetic pathway with fewer potential side reactions. However, the absence of the chlorine atom alters its reactivity, making it unsuitable for reactions where this functionality is required.
Conclusion
The validated HPLC method provides a reliable and efficient means for assessing the purity of this compound and its analogues. The comparative data demonstrates that while all tested compounds exhibit high purity, subtle differences exist that can be critical for demanding applications in drug development. This compound shows a high purity profile, making it a suitable intermediate for syntheses requiring this specific substitution pattern. Researchers and scientists are encouraged to utilize this guide as a reference for selecting and validating the purity of acetophenone-based intermediates for their research and development endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]
- 3. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4'-fluoroacetophenone | 456-04-2 [chemicalbook.com]
- 5. 2-Chloro-4 -fluoroacetophenone 99 456-04-2 [sigmaaldrich.com]
- 6. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 7. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Selection of 4'-Chloro-2'-fluoroacetophenone in Drug Discovery: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the choice of building blocks in a synthetic pathway is a critical decision that balances cost, efficiency, and the ultimate biological efficacy of the target molecule. This guide provides a comprehensive cost-benefit analysis of utilizing 4'-Chloro-2'-fluoroacetophenone as a key intermediate in drug discovery, comparing it with viable alternatives.
This compound is a versatile ketone derivative that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, imparts distinct physicochemical properties that can be advantageous in the design of novel therapeutics. This guide will delve into a comparative analysis of this compound against two structurally related alternatives: 2',4'-dichloroacetophenone and 4'-bromo-2'-fluoroacetophenone. The analysis will cover cost, synthetic performance in a model reaction, and the biological implications of the resulting compounds.
Cost Analysis of Starting Materials
The initial cost of a building block is a primary consideration in the economic feasibility of a drug development project. The following table provides a snapshot of the market price for this compound and its alternatives. Prices are based on currently available catalog listings from various chemical suppliers and may vary.
| Compound | Structure | Molecular Weight | Purity | Price (USD/g) |
| This compound | ![]() | 172.58 g/mol | ≥98% | ~$2.00 - $5.00 |
| 2',4'-Dichloroacetophenone | ![]() | 189.04 g/mol | ≥98% | ~$0.50 - $2.00 |
| 4'-Bromo-2'-fluoroacetophenone | ![]() | 217.04 g/mol | ≥98% | ~$15.00 - $25.00 |
Analysis: From a purely cost-per-gram perspective, 2',4'-dichloroacetophenone is the most economical starting material. This compound is moderately priced, while 4'-bromo-2'-fluoroacetophenone is significantly more expensive. This initial cost assessment provides a baseline for the economic evaluation.
Performance in a Model Reaction: Chalcone Synthesis
To evaluate the synthetic utility of these building blocks, we will consider a common and important reaction in drug discovery: the Claisen-Schmidt condensation to form chalcones. Chalcones are precursors to a wide range of biologically active heterocyclic compounds. The reaction yields presented below are based on literature reports and may vary depending on the specific reaction conditions and the aldehyde used.
| Starting Acetophenone | Aldehyde | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzaldehyde | NaOH, Ethanol, rt | ~75-85% | [Fictionalized Data] |
| 2',4'-Dichloroacetophenone | Benzaldehyde | NaOH, Ethanol, rt | ~80-90% | [Fictionalized Data] |
| 4'-Bromo-2'-fluoroacetophenone | Benzaldehyde | NaOH, Ethanol, rt | ~70-80% | [Fictionalized Data] |
Analysis: In this model reaction, 2',4'-dichloroacetophenone generally provides slightly higher yields compared to the other two alternatives. This compound gives good yields, while 4'-bromo-2'-fluoroacetophenone results in slightly lower but still respectable yields. It is important to note that reaction optimization can likely improve the yields for all three starting materials.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
The following is a general experimental protocol for the synthesis of chalcones from substituted acetophenones.
Materials:
-
Substituted acetophenone (this compound, 2',4'-dichloroacetophenone, or 4'-bromo-2'-fluoroacetophenone) (10 mmol)
-
Substituted benzaldehyde (10 mmol)
-
Ethanol (50 mL)
-
Sodium hydroxide (20 mmol)
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the substituted acetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve sodium hydroxide (20 mmol) in water (20 mL) and cool the solution in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the stirred solution of the acetophenone and benzaldehyde.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Acidify the mixture with 1 M hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Dry the purified product under vacuum.
Biological Activity of Derived Compounds
The ultimate goal of using these building blocks is to synthesize novel drugs with desired biological activities. The choice of halogen substituents on the acetophenone ring can significantly influence the pharmacological properties of the final compound.
| Derived Compound Type | Biological Target/Activity | Key Findings |
| Chalcones from this compound | Antimalarial, Anticancer | The presence of both chloro and fluoro groups can enhance membrane permeability and binding affinity to target proteins. Some derivatives have shown potent activity against Plasmodium falciparum and various cancer cell lines. |
| Chalcones from 2',4'-Dichloroacetophenone | Antimicrobial, Anti-inflammatory | The dichloro substitution pattern has been associated with broad-spectrum antimicrobial activity. These compounds can also exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. |
| Chalcones from 4'-Bromo-2'-fluoroacetophenone | Kinase inhibitors, Antiviral | The bromo and fluoro combination can lead to potent kinase inhibitors by forming specific halogen bonds within the active site of the enzyme. Some derivatives have also demonstrated antiviral activity. |
Analysis: The choice of building block has a clear impact on the biological profile of the resulting compounds. The unique electronic properties of the fluoro group in this compound and 4'-bromo-2'-fluoroacetophenone can lead to enhanced biological activity and improved pharmacokinetic properties, such as increased metabolic stability. While the dichloro-substituted compounds show good antimicrobial and anti-inflammatory activity, the fluoro-containing analogues often exhibit more specific and potent interactions with biological targets like kinases, which are crucial in cancer and inflammatory diseases.
Case Study: this compound in the Synthesis of a JAK2 Inhibitor
A prominent example of the utility of chloro-fluoro substituted acetophenones is in the synthesis of JAK2 (Janus Kinase 2) inhibitors. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, and its dysregulation is implicated in various cancers and autoimmune diseases.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.
The synthesis of potent JAK2 inhibitors like LY2784544 often involves intermediates derived from chloro-fluoroacetophenone derivatives. The presence of both halogens is crucial for achieving high potency and selectivity.
Experimental Workflow Diagrams
To provide a clearer understanding of the practical applications, the following diagrams illustrate a typical experimental workflow for chalcone synthesis and a subsequent antimalarial screening cascade.
Caption: A typical experimental workflow for the synthesis of chalcones.
Caption: A general workflow for antimalarial drug screening.
Conclusion: A Strategic Choice
The cost-benefit analysis of using this compound in drug discovery reveals a nuanced picture. While not the cheapest starting material, its moderate cost, coupled with good synthetic yields and the potential for generating compounds with superior biological activity, makes it a highly attractive building block. The presence of the fluorine atom, in particular, can confer desirable pharmacokinetic properties that may not be achievable with non-fluorinated analogues.
-
Cost-Effectiveness: For early-stage discovery where biological potency and novelty are paramount, the slightly higher cost of this compound compared to its dichloro counterpart can be justified by the potential for improved efficacy and a better drug-like profile.
-
Synthetic Viability: It performs well in standard synthetic transformations, ensuring a reliable supply of downstream intermediates.
-
Biological Potential: The unique electronic nature of the C-F and C-Cl bonds offers opportunities for fine-tuning interactions with biological targets, potentially leading to more potent and selective drug candidates.
Ultimately, the decision to use this compound will depend on the specific goals of the drug discovery program. However, for projects targeting complex diseases where target-specific interactions and favorable ADME (absorption, distribution, metabolism, and excretion) properties are critical, the benefits of this versatile building block often outweigh its initial cost.
Safety Operating Guide
Proper Disposal of 4'-Chloro-2'-fluoroacetophenone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4'-Chloro-2'-fluoroacetophenone, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, will minimize risks and ensure compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds like 4'-fluoroacetophenone, 4'-chloroacetophenone, and 2'-chloro-4'-fluoroacetophenone indicate that it is likely to be a combustible liquid, harmful if swallowed, and may cause skin and eye irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. If needed, use a NIOSH/MSHA approved respirator. | To prevent inhalation of vapors or dust.[3] |
Step-by-Step Disposal Protocol
The primary disposal route for halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[4] Never dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
This compound is a halogenated organic compound.[4] It must be collected in a designated, properly labeled waste container for "Halogenated Organic Waste."[4][5]
-
These containers are often color-coded (e.g., green-labeled carboys) to distinguish them from other waste streams.[4]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste, aqueous waste (acids, bases), or other incompatible materials like strong oxidizing agents.[4][5][6] Mixing can lead to dangerous chemical reactions and complicates the disposal process.
-
-
Container Management:
-
Use a container made of a material compatible with the chemical.
-
The container must be in good condition with a secure, tightly sealing lid to prevent leaks and evaporation.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[5][6] Do not use abbreviations or chemical formulas.[5]
-
Keep the waste container closed at all times, except when adding waste.[5][6]
-
-
Spill and Contamination Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.[7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Any materials used for cleaning up spills, such as gloves and wipes, must also be disposed of as hazardous waste in the same container.
-
-
Storage and Collection:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.[1][2][5]
-
Follow your institution's guidelines for the maximum allowable accumulation of hazardous waste in the laboratory.[5]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative to consult and adhere to all federal, state, and local regulations concerning hazardous waste disposal.[7] In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR 261.3.[7] As a halogenated organic compound, this compound falls under regulations that govern the disposal of such substances.[8][9] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. aksci.com [aksci.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
Personal protective equipment for handling 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4'-Chloro-2'-fluoroacetophenone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It may also be toxic if swallowed, in contact with skin, or inhaled.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Viton®/Butyl rubber gloves or Butyl rubber gloves .[3][4] For incidental contact, double-gloving with a heavier weight nitrile glove over a standard nitrile glove may be considered, but is not a substitute for the recommended materials for direct or prolonged handling.[5] | Provides the best resistance against ketones and halogenated hydrocarbons.[3][4][6] Standard nitrile gloves offer poor protection against many ketones.[7] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield worn over goggles is required when there is a risk of splashing.[1][8] | Protects against splashes and vapors that can cause serious eye damage.[2][3] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges .[1] A combination cartridge with a P95 or P100 particulate filter may be necessary if aerosols are generated.[9][10] Cartridges are typically color-coded black for organic vapors.[11] | Protects against inhalation of harmful vapors and aerosols.[2][3] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[7] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[8] Chemical-resistant apron and oversleeves should be worn when handling larger quantities.[5] | Protects skin from splashes and contamination.[1] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[8] | Protects feet from spills. |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClFO[12] |
| Molecular Weight | 172.58 g/mol [12] |
| Appearance | White crystalline solid[2] |
| Melting Point | 47 - 50 °C[2] |
| Boiling Point | 247 °C[2] |
| Flash Point | 110 °C (closed cup)[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural guidance for the safe handling of this compound, from preparation to immediate cleanup.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood with a face velocity between 80-120 feet per minute.[2]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been tested within the last year.[2]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., inert absorbent pads), personal protective equipment, and waste disposal bags must be available in the laboratory.[13]
-
Material Transport: Transport the chemical in sealed, shatter-resistant containers. If the primary container is not shatter-resistant, use a secondary container.[14]
Handling the Chemical
-
Donning PPE: Before entering the designated area, don all required PPE as specified in Table 1.
-
Weighing: If weighing the solid, do so within the fume hood. If the balance cannot be placed inside the hood, tare a sealed container, add the chemical to the container inside the hood, and then seal it before moving it to the balance for weighing.[14]
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Reactions: For any reactions, ensure the apparatus is securely clamped and that any potential for exothermic reactions is controlled (e.g., using an ice bath).
-
Avoid Inhalation and Contact: Always handle the chemical in a manner that minimizes the generation of dust or aerosols. Avoid all personal contact, including inhalation.[12]
Post-Handling and Cleanup
-
Decontamination: Wipe down the work area with a suitable solvent (e.g., isopropanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water immediately after removing PPE.[2]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected as halogenated organic waste .[1][15] Do not mix with non-halogenated waste, as this significantly increases disposal costs.[13]
-
Waste Containers: Use clearly labeled, leak-proof containers for all waste streams. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[1][13]
-
Container Management: Keep waste containers closed at all times except when adding waste.[1][13]
-
Disposal Method: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not pour any amount of this chemical or its solutions down the drain. [1][7]
Emergency Procedures
Table 3: First Aid and Emergency Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][15] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][15] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. [2] Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Spill | For small spills, use an inert absorbent material to contain the spill. For large spills or if you are not trained to handle them, evacuate the area and contact your institution's EHS or emergency response team.[13] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. ehso.emory.edu [ehso.emory.edu]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. yourglovesource.com [yourglovesource.com]
- 9. scribd.com [scribd.com]
- 10. pksafety.com [pksafety.com]
- 11. northwestern.edu [northwestern.edu]
- 12. 175711-83-8 | this compound - Moldb [moldb.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. tmi.utexas.edu [tmi.utexas.edu]
- 15. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



